naphthalene
Description
Historical Trajectories in Naphthalene (B1677914) Investigation
The scientific journey of this compound began in the early 19th century. In the early 1820s, two separate reports described a white, crystalline solid with a pungent odor derived from the distillation of coal tar. wikipedia.org In 1819, English chemist and physician John Kidd was the first to extract this compound from coal tar. vedantu.comnumberanalytics.com He proposed the name "naphthaline," as it was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids. wikipedia.orgguidechem.com
A few years later, in 1826, the renowned scientist Michael Faraday determined this compound's empirical chemical formula. wikipedia.orgekb.egodoo.com However, its molecular structure remained a puzzle for several more decades. It was not until 1866 that German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene (B151609) rings. wikipedia.orgvedantu.comguidechem.com This structure was confirmed three years later by Carl Gräbe. wikipedia.org
Historically, the primary source of this compound was coal tar, a byproduct of coal distillation. guidechem.comijrpr.com In this process, coal tar is heated, and through fractional distillation, an oil containing about 50% this compound is separated. wikipedia.org This crude this compound is then purified through various techniques, including washing with strong acid and sodium hydroxide (B78521) solution, followed by steam distillation. vedantu.com While coal tar remains a significant source, from the 1960s to the 1990s, substantial amounts of this compound were also produced from heavy petroleum fractions during the refining process. wikipedia.org
The discovery and isolation of this compound from coal tar were historically significant as they demonstrated that coal could be a source of valuable chemical compounds, not just a fuel. vedantu.com This realization opened up new avenues for the chemical industry.
| Timeline of Key Historical Events in this compound Research | |
| Year | Discovery/Event |
| Early 1820s | Independent reports of a white solid from coal tar distillation. wikipedia.org |
| 1819 | John Kidd isolates this compound from coal tar and names it "naphthaline". vedantu.comnumberanalytics.com |
| 1826 | Michael Faraday determines the chemical formula of this compound. wikipedia.orgekb.egodoo.com |
| 1866 | Emil Erlenmeyer proposes the structure of two fused benzene rings. wikipedia.orgvedantu.comguidechem.com |
| 1869 | Carl Gräbe confirms the proposed structure of this compound. wikipedia.org |
Contemporary Research Significance of this compound
This compound continues to be a compound of immense interest in modern research due to its versatile applications and the diverse biological activities of its derivatives. ekb.egijrpr.comthieme-connect.com A primary driver of this compound research is its role as a precursor in the synthesis of other chemicals. wikipedia.org The single largest industrial use of this compound is in the production of phthalic anhydride (B1165640), a key intermediate for manufacturing plasticizers, polymers, paints, and resins. wikipedia.orgnumberanalytics.comijrpr.com However, it's worth noting that more phthalic anhydride is now made from o-xylene. wikipedia.org
This compound derivatives are a major focus of contemporary research, with studies exploring their potential in pharmaceuticals, materials science, and agriculture. nih.govontosight.aibiosynth.com For instance, this compound derivatives are being investigated for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. ekb.egontosight.aiacs.org Several FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), nafcillin (B1677895) (an antibiotic), and terbinafine (B446) (an antifungal), contain a this compound scaffold. ekb.egijrpr.com
In the field of materials science, research is actively exploring the potential of this compound and its derivatives in the development of novel materials for electronics and energy storage. ijrpr.com For example, this compound-containing copolymers have been synthesized and characterized for their potential use in organic light-emitting diodes (OLEDs). koreascience.kr
Furthermore, modern synthetic methodologies for creating substituted this compound derivatives are an active area of research. thieme-connect.comnih.govresearchgate.net Traditional methods often face challenges in controlling regioselectivity. nih.gov Therefore, developing efficient and selective methods for synthesizing these derivatives is crucial for advancing their applications in various fields. nih.govchemistryviews.org
| Area of Contemporary Research | Specific Focus | Examples of Applications/Derivatives |
| Chemical Synthesis | Precursor for other industrial chemicals. | Phthalic anhydride, surfactants, dyes. wikipedia.orgijrpr.comnih.gov |
| Pharmaceuticals | Development of therapeutic agents. | Naproxen, nafcillin, terbinafine. ekb.egijrpr.com |
| Materials Science | Novel materials for electronics and energy storage. | Organic light-emitting diodes (OLEDs). ijrpr.comkoreascience.kr |
| Agrochemicals | Insecticides and wetting agents. | Naphthalenedisulfonic acids. ijrpr.combiosynth.com |
This compound as a Model Compound in Polycyclic Aromatic Hydrocarbon (PAH) Studies
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. nih.gov They are ubiquitous environmental pollutants, and many are known to be toxic and carcinogenic. nih.govresearchgate.net Due to its relatively simple and well-understood structure, this compound serves as an important model compound for studying the environmental fate and biological effects of the more complex and often more toxic PAHs. nih.govnih.govresearchgate.net
A significant area of research is the biodegradation of PAHs, particularly under anaerobic (oxygen-free) conditions, which are common in sediments and aquifers where these pollutants often persist. nih.gov this compound is the best-studied PAH in this context. nih.govresearchgate.net Research on the anaerobic degradation of this compound by microorganisms, particularly sulfate-reducing bacteria, has provided fundamental insights into the biochemical pathways involved. nih.govresearchgate.net
Studies have shown that the anaerobic degradation of this compound is initiated by a challenging chemical reaction: carboxylation, where a carboxyl group is added to the this compound molecule to form 2-naphthoate. nih.govresearchgate.net The enzyme responsible, this compound carboxylase, is a model for understanding the activation of other non-substituted PAHs. nih.gov Understanding the mechanisms of this compound degradation, from its initial activation to the cleavage of its aromatic rings, provides a framework for predicting and potentially enhancing the bioremediation of environments contaminated with other PAHs like phenanthrene. nih.gov
This compound is also used as a model compound in toxicological studies to understand the mechanisms of PAH-induced toxicity. researchgate.netnih.gov The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in animal studies. wikipedia.orgcdc.gov Research into its metabolism and the formation of reactive metabolites like naphthoquinones helps to elucidate the potential health risks associated with exposure to PAHs in general. researchgate.net
| Application as a Model Compound | Area of Study | Key Research Findings |
| Environmental Science | Anaerobic biodegradation of PAHs. | Elucidation of the carboxylation pathway for PAH activation. nih.govnih.govresearchgate.net |
| Toxicology | Understanding mechanisms of PAH toxicity. | Identification of carcinogenic potential and role of metabolites. wikipedia.orgresearchgate.netcdc.gov |
| Astrochemistry | Plasma-driven processes of PAHs in the interstellar medium. | Understanding fragmentation patterns and growth of PAHs. researchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C10H8 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
naphthalene |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,5+1,6+1,7+1,9+1 |
InChI Key |
UFWIBTONFRDIAS-VELBCJBZSA-N |
Isomeric SMILES |
C1=CC2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=C1 |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphthalene and Its Derivatives
Catalytic Approaches in Naphthalene (B1677914) Synthesis
The construction of the this compound skeleton through catalytic methods has become a cornerstone of modern organic synthesis. These approaches facilitate the formation of the bicyclic aromatic system from simpler precursors, often with high degrees of control over substitution patterns. The use of transition metal catalysts is particularly prevalent, with palladium, copper, zinc, iron, and rhodium systems demonstrating unique reactivity and utility.
Metal-Catalyzed Reaction Systems
Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, which are essential for the annulation reactions that lead to naphthalenes. Each metal catalyst offers a distinct profile of reactivity, allowing for the development of a wide range of synthetic transformations.
Palladium catalysis is a versatile and widely employed strategy for the synthesis of this compound derivatives. These methods often involve the formation of two new carbon-carbon bonds in a single step, providing rapid access to highly substituted naphthalenes. acs.org
One common approach is the palladium-catalyzed carboannulation of internal alkynes. For instance, the reaction of o-allylaryl halides with internal alkynes in the presence of a palladium catalyst affords substituted naphthalenes in good yields. thieme-connect.com Similarly, the annulation of 1-bromo-2-vinylbenzene derivatives with alkynes, catalyzed by palladium acetate, provides an efficient route to substituted naphthalenes. thieme-connect.com A key step in this process is a controllable aryl to vinylic 1,4-palladium migration. researchgate.net
Palladium-catalyzed C-H bond functionalization has also emerged as a powerful tool for the regioselective synthesis of this compound derivatives. anr.fr By using a directing group, specific C-H bonds on the this compound core can be targeted for functionalization. For example, 1-carbonylnaphthalenes can be selectively oxygenated or halogenated at the C8 position using a palladium catalyst. anr.fr The choice of directing group and reaction conditions can be tuned to achieve high regioselectivity. anr.frnih.gov
Furthermore, bimetallic palladium complexes have demonstrated unique catalytic activity in this compound synthesis. A bimetallic Pd(II) dimer, for example, enables the coupling of aryl iodides and methyl ketones to form 1,3-disubstituted naphthalenes. chemrxiv.org This transformation is proposed to proceed through a Pd-catalyzed arylation of the methyl ketone, followed by cyclization with a second equivalent of the ketone. chemrxiv.org
Table 1: Examples of Palladium-Catalyzed this compound Synthesis
| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| o-Allylaryl halides and internal alkynes | Palladium acetate, triphenylphosphine, triethylamine | Substituted naphthalenes | 60-88 | thieme-connect.com |
| 1-Bromo-2-vinylbenzene derivatives and alkynes | Palladium acetate, cesium acetate | Substituted naphthalenes | Excellent | thieme-connect.com |
| 2-Bromobenzaldehydes and N-sulfonylhydrazones | Palladium catalyst, triphenylphosphine, potassium carbonate | Substituted naphthalenes | Moderate to good | thieme-connect.com |
| Amides and alkynes | Palladium acetate | Highly substituted naphthalenes | 55-97 | rsc.org |
| Aryl iodides and methyl ketones | Bimetallic Pd(II) dimer, silver triflate | 1,3-Disubstituted naphthalenes | 84-89 | chemrxiv.org |
Copper-catalyzed reactions represent another important class of methodologies for the synthesis of naphthalenes. These transformations are often cost-effective and proceed under mild conditions.
A notable example is the copper(I)-catalyzed annulation of o-bromobenzaldehydes with β-ketoesters. rsc.org This reaction, which proceeds in a single step, provides access to substituted naphthalenes in good yields. rsc.orgresearchgate.net The process involves a domino sequence of Knoevenagel condensation, C-arylation, 1,2-addition, and carboxylic acid cleavage. rsc.org This methodology can also be applied to o-iodobenzaldehydes. rsc.org
Another approach involves the copper(I)-catalyzed domino reactions of 3-(2-halobenzyl)pentane-2,4-diones with β-keto esters, malonates, and cyanoacetates, which afford trisubstituted naphthoates and naphthonitriles. d-nb.inforesearchgate.net Additionally, copper-catalyzed tandem reactions involving alkynylation, isomerization, and electrocyclization have been developed for this compound synthesis. researchgate.net The dimerization of ynamines, generated from the reaction of haloalkynes and amines, can also be achieved using a copper catalyst to produce this compound-1,3-diamine derivatives. researchgate.netnih.gov
Table 2: Selected Copper-Catalyzed Reactions for this compound Synthesis
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| o-Bromobenzaldehydes, β-ketoesters | Cu(I), Cs₂CO₃, 2-picolinic acid | Substituted naphthalenes | 71-86% | rsc.org |
| 3-(2-Halobenzyl)pentane-2,4-diones, β-keto esters | Cu(I) | Trisubstituted naphthoates | Up to 85% | researchgate.net |
| Haloalkynes, Amines | Cu(II) | This compound-1,3-diamines | - | nih.gov |
Zinc-catalyzed reactions, while less common than palladium or copper systems, also find application in the synthesis of this compound and its derivatives. Zinc(II) has been shown to catalyze the cyclization of 2-(2-oxo-alkyl)benzketones with alkenes to produce poly-substituted 1,2-dihydrothis compound (B1214177) derivatives. researchgate.netrsc.org In some cases, zinc compounds are used as co-catalysts in systems with other metals, such as iron. rsc.org For instance, the combination of a Ni(II)-complex with zinc dust promotes the aromatic homologation of various directing groups with alkynes to yield highly substituted naphthalenes. researchgate.net
Iron-catalyzed reactions offer an economical and environmentally friendly alternative for this compound synthesis. Iron(III) catalysts have been effectively used in the [4+2] cycloaddition of 2-(2-oxo-alkyl)benzketones with alkynes or enols to generate poly-substituted this compound derivatives in high yields under mild conditions. researchgate.netrsc.orgrsc.org This method is also applicable to the reaction of 2-(2-oxoethyl)-benzaldehydes with alkynes. acs.orgacs.orgnih.gov
Furthermore, iron can catalyze the oxidative [2+2+2] annulation of an arylmagnesium compound with two molecules of an internal alkyne, proceeding through C-H bond activation at low temperatures to form polysubstituted naphthalenes. thieme-connect.comthieme-connect.com Iron catalysts have also been employed in the dearomative syn-dihydroxylation of this compound derivatives, mimicking the action of this compound dioxygenase enzymes. nih.govacs.org Another iron-catalyzed process involves the cross-dehydrogenative coupling of terminal allylic C(sp³)–H bonds with styrene (B11656) C(sp²)–H bonds to synthesize polysubstituted naphthalenes. mdpi.com
Table 3: Iron-Catalyzed Methodologies for this compound Synthesis
| Reactants | Catalyst System | Reaction Type | Yield | Reference |
|---|---|---|---|---|
| 2-(2-Oxo-alkyl)benzketones and alkynes/enols | Fe(III) | [4+2] Cycloaddition | Up to 90% | rsc.orgrsc.org |
| 2-(2-Oxoethyl)-benzaldehydes and alkynes | Fe(III) | Benzannulation | Good | acs.orgacs.org |
| Arylmagnesium compounds and internal alkynes | Fe(acac)₃ | [2+2+2] Annulation | - | thieme-connect.comthieme-connect.com |
| This compound derivatives and H₂O₂ | Biomimetic Iron Catalyst | syn-Dihydroxylation | - | nih.govacs.org |
| 1,2-Arylpropenes and styrene | Iron catalyst | Cross-dehydrogenative coupling | Moderate to good | mdpi.com |
Rhodium catalysts are particularly effective in cycloaddition reactions for constructing the this compound framework. Rhodium(III)-catalyzed synthesis of naphthalenes can be achieved through the coupling of enaminones with alkynes or α-diazo-β-ketoesters. nih.gov This method allows for the integration of reactive functionalities like hydroxyl and aldehyde groups into the newly formed ring system. nih.gov
Another significant application of rhodium catalysis is the oxidative benzannulation of N-pivaloylanilines with internal alkynes, which proceeds via dual C-H bond activation to yield highly substituted naphthalenes. nih.gov Rhodium catalysts are also employed in the oxidative coupling of arylboronic acids with alkynes to produce 1,2,3,4-tetrasubstituted naphthalenes and anthracenes. acs.org Furthermore, rhodium-catalyzed [2+2+2] cycloadditions have been utilized for the enantioselective synthesis of axially chiral 1,8-diarylnaphthalenes. acs.org A regioselective Rh(III)-catalyzed C-H bond naphthylation has also been developed using aryl imidates and oxabicyclic alkenes. rsc.org
Table 4: Overview of Rhodium-Catalyzed this compound Syntheses
| Starting Materials | Catalyst System | Reaction Type | Product Features | Reference |
|---|---|---|---|---|
| Enaminones and alkynes/α-diazo-β-ketoesters | Rh(III) | C-H Functionalization/Cyclization | Integrates hydroxy and aldehyde groups | nih.gov |
| N-Pivaloylanilines and internal alkynes | Rhodium catalyst | Oxidative Benzannulation | Highly substituted naphthalenes | nih.gov |
| Arylboronic acids and alkynes | Rhodium catalyst | Oxidative Coupling | 1,2,3,4-Tetrasubstituted naphthalenes | acs.org |
| 1-Alkynyl-8-arylnaphthalenes and 1,6-diynes | Rh-chiral BINAP catalyst | [2+2+2] Cycloaddition | Axially chiral 1,8-diarylnaphthalenes | acs.org |
| Aryl imidates and oxabicyclic alkenes | Rh(III) | C-H Naphthylation | This compound-substituted aromatic esters | rsc.org |
Lewis Acid-Catalyzed Approaches
Lewis acids are effective catalysts for constructing the this compound framework, often through cyclization and rearrangement reactions. thieme-connect.comthieme-connect.com
Boron trifluoride etherate (BF₃·OEt₂) is a versatile Lewis acid catalyst in this compound synthesis. It can promote the rearrangement of vinylcyclopropenes to form naphthalenes, demonstrating chemoselectivity based on the choice of catalyst. acs.orgresearchgate.net BF₃·OEt₂ is also used to catalyze the one-pot synthesis of polysubstituted naphthalenes from methyl enol ethers and alkynes at room temperature. researchgate.net In another application, it facilitates the dithioacetal-cyclization reaction of 1,8-bis(mercaptomethyl)this compound with carbonyl compounds to produce naphtho[1,8-ef] thieme-connect.comthieme-connect.comdithiocins. oup.com Furthermore, it can be used in combination with other reagents, for example, as part of a composite activating agent in the synthesis of this compound-vinyl-substituted ketone compounds. google.com
Gallium and gold halides are effective Lewis acids for the synthesis of this compound derivatives. thieme-connect.comthieme-connect.com Gallium trichloride (B1173362) catalyzes a tandem reaction involving the ring-opening of epoxides and their subsequent cyclization with alkynes, yielding this compound derivatives with complete regiocontrol. researchgate.net Gold halides, such as AuCl₃ and AuBr₃, are used in [4+2] benzannulation reactions of o-alkynyl(oxo)benzenes with alkynes to afford naphthyl ketone derivatives. researchgate.net Gold(III) chloride, often in combination with a silver salt like AgSbF₆, is also a potent catalyst for the intramolecular benzannulation to form arylthis compound lignan (B3055560) scaffolds. figshare.comacs.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Acyl-4-alkoxythis compound |
| 1-Acyl-4-alkylsulfanyl-naphthalene |
| cis-2-Aryl-1,2-dihydronaphthalen-1-ol |
| 2-Arylthis compound |
| Naphthyl ketone |
| Arylthis compound lignan |
| Naphtho[1,8-bc]thiopyran |
| This compound bisimide |
| Spirooxindole |
| Cyclopenta[b]this compound-1,4-dione |
| Naphtho[1,8-ef] thieme-connect.comthieme-connect.comdithiocin |
| 1-Naphthoic acid |
| Boron trifluoride etherate |
| Gallium trichloride |
| Gold(III) chloride |
| Gold(III) bromide |
| Silver triflate |
| Silver hexafluoroantimonate |
| Palladium acetate |
| Platinum(II) chloride |
| Copper(II) acetate |
| Cesium acetate |
| Zinc chloride |
| Triflic acid |
Brønsted Acid-Catalyzed Cyclizations (e.g., Triflic Acid, Trifluoroacetic Acid)
Brønsted acids, particularly strong acids like triflic acid (TfOH) and trifluoroacetic acid (TFA), have emerged as powerful catalysts for the synthesis of naphthalenes. thieme-connect.com These catalysts can promote cyclization reactions under mild conditions, often at room temperature, offering a metal-free alternative to traditional methods. researchgate.netacs.org
One notable application is the triflic acid-catalyzed benzannulation of α-aryl carbonyl compounds with arylalkynes. This reaction proceeds through an electrophilic attack of the carbonyl on the arylalkyne, followed by cyclization to form substituted naphthalenes with high regioselectivity. researchgate.net A similar strategy involves the tandem epoxide rearrangement and annulation with alkynes, also catalyzed by triflic acid, to produce 1-arylnaphthalenes. researchgate.net In this process, the epoxide rearranges to a carbonyl intermediate, which then undergoes annulation with the alkyne. researchgate.net
Researchers have also developed tandem cycloaromatization reactions of this compound-based bisacetals catalyzed by triflic acid in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP). tsukuba.ac.jpresearchgate.net This method allows for the selective synthesis of ortho-fused six-hexagon benzenoids. The use of HFIP as a solvent is crucial as it stabilizes the oxocarbenium ion intermediates formed during the reaction. beilstein-journals.org Furthermore, triflic acid has been employed in the dehydrative aromatization step following a Ni(II)-catalyzed Diels-Alder reaction to synthesize triaxially chiral polysubstituted this compound derivatives. chemistryviews.org
The annulation of benzodiynes promoted by triflic acid provides a step- and atom-economic route to naphthalenyl triflates, which are versatile intermediates for further functionalization through cross-coupling reactions. acs.org In some cases, Brønsted acids can work in concert with metal catalysts. For instance, an Au(I)/Brønsted acid relay system has been used to catalyze the benzannulation of alkynylbenzaldehydes and styrenes. acs.orgnih.gov
Table 1: Examples of Brønsted Acid-Catalyzed this compound Synthesis
| Starting Materials | Catalyst | Key Features | Product Type |
|---|---|---|---|
| α-Aryl carbonyls and arylalkynes | Triflic acid | Room temperature, high regioselectivity researchgate.net | Substituted naphthalenes |
| Arylepoxides and arylalkynes | Triflic acid | Tandem epoxide rearrangement and annulation researchgate.net | 1-Arylnaphthalenes |
| This compound-based bisacetals | Triflic acid in HFIP | Tandem cycloaromatization tsukuba.ac.jpresearchgate.net | Ortho-fused six-hexagon benzenoids |
| Benzodiynes | Triflic acid | Step- and atom-economic acs.org | Naphthalenyl triflates |
| Alkynylbenzaldehydes and styrenes | Au(I)/Brønsted acid | Relay catalysis acs.orgnih.gov | Substituted naphthalenes |
| Isobenzofurans and N-acyl pyrazoles | Ni(II) with Triflic acid | Dehydrative aromatization chemistryviews.org | Triaxially chiral naphthalenes |
Novel Reaction Pathways and Strategies
Regioselective Synthesis of Polysubstituted Naphthalenes
The regioselective synthesis of polysubstituted naphthalenes remains a significant challenge due to the difficulty in controlling substituent placement using classical methods like electrophilic aromatic substitution. rsc.org To address this, various modern synthetic strategies have been developed.
One powerful approach is the benzannulation of haloalkynes, which allows for independent control of halide substitution at multiple positions on the this compound ring. This modularity enables the preparation of a wide array of polyheterohalogenated naphthalenes, which can serve as building blocks for further derivatization via cross-coupling reactions. researchgate.net The regioselectivity of these reactions is often predictable based on the electronic properties of the alkyne substituents. researchgate.net
Palladium-catalyzed carboannulation of internal alkynes is another effective method for producing highly substituted naphthalenes in excellent yields. acs.org This approach forms two new carbon-carbon bonds in a single step and accommodates a variety of functional groups. Similarly, titanium tetrachloride can mediate the annulation of α-aryl-substituted carbonyl compounds with alkynes to regioselectively generate substituted this compound derivatives. capes.gov.br
Electrophilic cyclization of arene-containing propargylic alcohols using reagents like ICl, I₂, and Br₂ offers a mild and regioselective route to polysubstituted naphthalenes. nih.govacs.org This methodology is tolerant of various functional groups. Gold-catalyzed cyclization of 1-arylalka-2,3-dienyl acetates also provides an efficient pathway to polysubstituted naphthalenes. acs.org
Cycloaddition Reactions in this compound Scaffolds
Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental in constructing the this compound framework. csir.co.zasigmaaldrich.com A classic example involves the reaction of a conjugated diene with a dienophile to form a six-membered ring, which can then be aromatized to yield a this compound derivative. sigmaaldrich.com
A notable application is the [4+2] cycloaddition of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. This method leads to multisubstituted naphthalenes after a subsequent decarboxylative aromatization. rsc.org This strategy has been used to synthesize diverse naphthalenes, including those with 1,2,3-triazole moieties. rsc.org The Diels-Alder reaction of isobenzofurans, followed by a triflic acid-promoted dehydrative aromatization, has been used to create axially chiral naphthalenes. chemistryviews.org
The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is useful for synthesizing heterocyclic analogues of this compound. sigmaaldrich.com Furthermore, the Diels-Alder reaction of 1,3-diarylbenzo[c]furans or cyclopentadienones with tetrathiafulvalene (B1198394) (TTF), followed by acid-mediated cleavage, yields 1,4-diaryl substituted naphthalenes. acs.org While this compound itself is a reluctant diene in Diels-Alder reactions, catalysis with Lewis acids like gallium chloride can facilitate the reaction with dienophiles such as N-phenylmaleimide. semanticscholar.orgresearchgate.net
Brønsted acid-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with 2-naphthols provides access to this compound-fused cyclopentanes. nih.govfrontiersin.org
Carboannulations and Benzannulations
Carboannulation and benzannulation reactions are powerful strategies for the construction of the this compound core, often involving the formation of multiple carbon-carbon bonds in a single step. thieme-connect.comacs.org
Palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides is a well-established method. thieme-connect.com However, unsymmetrical alkynes can lead to mixtures of regioisomers. Iron-catalyzed benzannulation of styrenes with 1,2-diarylpropenes or arylacetaldehydes with alkynes provides access to polysubstituted naphthalenes with good to excellent yields and regioselectivity. thieme-connect.com
The Asao-Yamamoto benzannulation, which combines 2-(phenylethynyl)benzaldehydes with alkynes, is particularly effective for synthesizing 2,3-substituted naphthalenes and can tolerate sterically demanding substrates. nih.gov This reaction's regioselectivity is influenced by the electronic character of the alkyne. nih.gov Copper triflate in the presence of trifluoroacetic acid can catalyze the benzannulation of 1-aryl-2-haloacetylenes and 2-(phenylethynyl)benzaldehydes. thieme-connect.com Zinc chloride has also been used to catalyze the [4+2] benzannulation of 2-ethynylbenzaldehydes and alkynes. thieme-connect.com
Nickel-catalyzed [2+2+2] benzannulation of alkynes with various directing groups offers a route to highly substituted naphthalenes via C-X bond cleavage, alkyne insertion, and C-H activation. rsc.org
Electroannulations and Electro-catalyzed Routes
Electrochemical methods offer a sustainable and efficient alternative for synthesizing this compound derivatives, often avoiding the need for stoichiometric chemical oxidants. chinesechemsoc.orgresearchgate.net Rhodaelectro-catalyzed C-B/C-H [2+2+2] cyclization of boronic acids provides access to polycyclic aromatic hydrocarbons, including naphthalenes, with broad functional group tolerance in a user-friendly undivided cell setup. chinesechemsoc.org
The electrochemical carboxylation of this compound with CO₂ has been revisited, showing that using electron-deficient naphthalenes in the presence of a redox mediator can lead to trans-1,2-disubstituted 1,2-dihydrothis compound derivatives. acs.org
Skeletal Editing and Transmutation Reactions (e.g., Nitrogen-to-Carbon)
Skeletal editing has emerged as a revolutionary strategy for the direct modification of aromatic cores, allowing for the transmutation of atoms within the ring structure. bioascent.com This approach can dramatically alter a molecule's properties and provides access to analogues that would otherwise require lengthy de novo synthesis. acs.org
A significant advancement in this area is the nitrogen-to-carbon (N-to-C) transmutation of isoquinolines to form substituted naphthalenes. researchgate.netnih.govresearchgate.net This reaction is inspired by the Wittig reaction and uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source. The key transformation involves the ring-opening of the isoquinoline (B145761) to form a triene intermediate, which then undergoes a 6π-electrocyclization and elimination to yield the this compound product. researchgate.netnih.gov This method also facilitates the synthesis of ¹³C-labeled naphthalenes. nih.gov
Another approach involves the N-to-C single atom swap in pyridine (B92270) and quinoline (B57606) N-oxides using a sulfoxide (B87167) under basic conditions. chinesechemsoc.org This one-step process precisely replaces the N-O motif with a C-H group. The mechanism involves dearomatization and subsequent rearomatization. chinesechemsoc.org
Furthermore, the transmutation of unactivated arenes can be achieved through a (3+2) cycloaddition with 1,3-diaza-2-azoniaallene cations, followed by a (4+2) cycloaddition-cycloreversion cascade with a dienophile. This sequence results in the exchange of a two-carbon fragment from the original aromatic ring with one from the dienophile, providing a novel disconnection for this compound synthesis. chemrxiv.orgchemrxiv.org
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, including the synthesis of substituted naphthalenes. thieme-connect.com This approach avoids the need for pre-functionalized starting materials by directly coupling C-H bonds.
One notable advancement is the use of iron catalysis in a tandem cross-dehydrogenative coupling and benzoannulation process. rsc.org This method allows for the synthesis of polysubstituted this compound derivatives from simple 1,2-aryl-propenes and styrenes. rsc.org The reaction proceeds via the coupling of a terminal allylic C(sp³)-H bond to a C(sp²)-H bond of styrene, followed by cyclization to form the this compound ring system. rsc.org
Hypervalent iodine reagents have also been employed to facilitate CDC reactions for this compound synthesis. For instance, phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of boron trifluoride etherate (BF₃·OEt₂) promotes the highly regioselective cross-coupling of naphthalenes with electron-rich arenes, such as mesitylene (B46885) derivatives, at the C2-position to form biaryls. rsc.org Perfluorinated hypervalent iodine compounds have been shown to be highly efficient in the coupling of this compound ethers with other aromatic ethers, preventing undesired side reactions like homodimerization or overoxidation. sci-hub.se
Below is a table summarizing selected cross-dehydrogenative coupling reactions for the synthesis of this compound derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |
| 1,2-Aryl-propene | Styrene | Iron catalyst | Polysubstituted this compound | rsc.org |
| This compound | Mesitylene derivative | PIFA / BF₃·OEt₂ | 2-Aryl-naphthalene | rsc.org |
| This compound ether | Aromatic ether | Perfluorinated hypervalent iodine reagent | Biaryl ether | sci-hub.se |
Mechanistic Investigations of this compound Forming Reactions
Understanding the mechanisms of this compound formation is crucial for controlling its synthesis and for applications in fields like combustion chemistry and astrophysics. The formation of this compound and its derivatives is highly dependent on conditions such as temperature and pressure. nih.govuoa.gracs.org
Several key mechanistic pathways have been identified:
Hydrogen-Abstraction-Acetylene-Addition (HACA) Routes: This is a prominent mechanism in combustion environments for the growth of polycyclic aromatic hydrocarbons (PAHs), including this compound. nih.govuoa.gracs.org The process involves the abstraction of a hydrogen atom from an aromatic ring, followed by the addition of acetylene (B1199291) (C₂H₂) and subsequent cyclization and aromatization steps. acs.org
Radical Recombination: The recombination of cyclopentadienyl (B1206354) radicals is another pathway that can lead to the formation of the this compound skeleton, particularly in combustion processes. nih.govuoa.gracs.org
Reactions of Phenyl and Benzyl (B1604629) Radicals: The reaction of the phenyl radical (C₆H₅) with vinylacetylene (C₄H₄) or 1,3-butadiene (B125203) can form this compound or dihydrothis compound, respectively, especially under astrochemical conditions. nih.govuoa.gracs.org Similarly, the reaction between benzyl (C₇H₇) and propargyl (C₃H₃) radicals has been proposed as a significant contributor to this compound formation in flames. acs.org
The complexity of these reaction networks is vast, with numerous potential isomers and radical species involved. uoa.gr Theoretical studies focusing on potential energy surfaces and reaction rate constants, combined with experimental data from molecular beams and pyrolytic reactors, are essential for elucidating these intricate formation pathways. nih.govuoa.grosti.gov
Synthesis of this compound-Containing Natural Products and Analogues
This compound-containing natural products, while not abundant, exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. chemistryviews.org Synthetic strategies often involve the construction of the this compound core from substituted benzene (B151609) precursors or, more directly, the functionalization of simple this compound derivatives. chemistryviews.orgnih.gov
Key approaches include:
Annulation Reactions: Traditional methods like the Friedel-Crafts reaction on this compound precursors often lead to challenges in regioselectivity. nih.gov To overcome this, cyclization reactions such as the Dieckmann-type cyclization of β-diketoesters have been employed, for example, in the synthesis of precursors to the naphtho-γ-pyrone rubrofusarin. nih.gov
Regioselective C-H Functionalization: More modern approaches utilize regioselective C-H activation to directly introduce substituents onto the this compound scaffold. For instance, a transient ligand strategy has been successfully used for the peri- or ortho-C-H methylation of 1-naphthaldehydes. This was a key step in the total synthesis of the natural products dehydrocacalohastine and musizin from commercially available this compound derivatives like 1-bromonaphthalen-2-ol and this compound-1,8-diol. chemistryviews.orgresearchgate.net
The table below highlights examples of this compound-containing natural products and the key synthetic strategies used to obtain them.
| Natural Product | Precursor/Starting Material | Key Synthetic Step/Strategy | Overall Yield | Ref. |
| Dehydrocacalohastine | 1-Bromonaphthalen-2-ol | Regioselective peri-C-H methylation | 8.9% (8 steps) | chemistryviews.org, researchgate.net |
| Musizin | This compound-1,8-diol | Regioselective ortho-C-H methylation | up to 27% (8 steps) | chemistryviews.org, researchgate.net |
| Guieranone A (analogue precursor) | Methyl 3,5-dimethoxyphenylacetate | Acylation with anhydride (B1165640) and Dieckmann-type cyclization | N/A | nih.gov |
| Rubrofusarin (analogue precursor) | β-diketoester | High-temperature cyclization | 18% | nih.gov |
Isotopic Labeling Strategies for this compound (e.g., ¹³C-Labeled Naphthalenes)
Isotopically labeled naphthalenes are invaluable tools for a variety of scientific applications, including mechanistic studies, metabolic tracing, and advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. armar-europa.devulcanchem.comasm.org The synthesis of these labeled compounds requires strategic planning, often starting from simple, commercially available labeled building blocks. acs.orgsoton.ac.uk
Convergent synthetic pathways have been developed for the efficient synthesis of uniformly ¹³C-labeled (U-¹³C) naphthalenes from U-¹³C-benzene. nih.govrsc.org Specific labeling at designated positions is also a common requirement.
Notable examples of isotopic labeling include:
[1-¹³C]this compound: This isotopologue has been synthesized and used as a model contaminant to trace the degradation pathways and biomass incorporation of this compound by thermophilic bacteria. asm.org The synthesis was achieved using the method of Staab and Haenel, with the final product purified by column chromatography. asm.org
This compound-1,2,3,4-¹³C₄: This compound is synthesized via a multi-step process that can involve a Friedel-Crafts acylation of a ¹³C-labeled benzene precursor with succinic anhydride, followed by cyclization and dehydrogenation steps. vulcanchem.com
This compound-d₈: The fully deuterated form of this compound is widely used as a solvent and reference standard in NMR spectroscopy, enhancing the accuracy of structural and quantitative analyses. armar-europa.de
The table below details specific isotopically labeled this compound compounds and their synthetic precursors.
| Labeled Compound | Labeled Precursor(s) | Key Reaction Type | Isotopic Purity | Ref. |
| [1-¹³C]this compound | Not specified | Method of Staab and Haenel | >98% | asm.org |
| This compound-1,2,3,4-¹³C₄ | Benzene-¹³C₆, Succinic anhydride | Friedel-Crafts acylation, Cyclization | >99% | vulcanchem.com |
| Octa-alkoxy-naphthalene-¹³C₂-dₓ | Ethynyltrimethylsilane-¹³C₂, Squaric acid, Deuterated alkyl halides | Cyclobutenone rearrangements | N/A | acs.org |
| Uniformly ¹³C-labeled this compound | U-¹³C-Benzene | Convergent synthetic pathways | N/A | nih.gov |
Environmental Distribution, Fate, and Transport of Naphthalene
Primary Environmental Compartmentation and Partitioning Dynamics
The environmental behavior of naphthalene (B1677914) is largely governed by its physicochemical properties, including its moderate water solubility, moderate to high volatility, and lipophilic nature. industrialchemicals.gov.au These characteristics influence its movement and persistence in the atmosphere, aquatic systems, and terrestrial environments.
A standard multimedia partitioning (fugacity) model, assuming equal and continuous emission to air, water, and soil, predicts that the majority of this compound will partition to soil (86.6%) and water (11.5%), with smaller amounts in the air (0.9%) and sediment (1.0%). industrialchemicals.gov.au However, if 100% of the release is to the air, the model predicts that 90% will remain in the atmosphere. industrialchemicals.gov.au
Atmospheric Distribution and Volatilization Processes
This compound is a solid that readily sublimes, or transitions directly from a solid to a gas, under ambient conditions. industrialchemicals.gov.aujiscmail.ac.uk This volatility is a key factor in its atmospheric distribution. industrialchemicals.gov.au Once released into the atmosphere, most this compound exists in the vapor phase. cdc.gov Due to its short half-life in the air, long-range transport is considered unlikely. industrialchemicals.gov.au
The primary removal process for vapor-phase this compound in the atmosphere is through reactions with photochemically-produced hydroxyl radicals and nitrate (B79036) radicals. nih.gov The estimated half-lives for these reactions are 14-16 hours and 60 hours, respectively. nih.gov Deposition from the atmosphere to surface water and soil is expected to be slow. cdc.gov
Ambient air concentrations of this compound vary significantly depending on the proximity to emission sources. In rural areas, concentrations are generally low, while urban and industrial areas exhibit higher levels. industrialchemicals.gov.aucdc.gov For instance, measured ambient air concentrations in rural Sweden ranged from 3–98 ng/m³, whereas near urban and industrial areas, the range was 9–193 ng/m³. industrialchemicals.gov.au
Aquatic System Partitioning (Surface Water, Groundwater, Sediments)
In aquatic environments, this compound can exist in several forms: as a dissolved solute, within micelles, or adsorbed to dissolved or colloidal organic matter. industrialchemicals.gov.au Its Henry's Law constant indicates a moderate to high volatility from water and moist soil. industrialchemicals.gov.au Consequently, volatilization is a significant process for this compound loss from surface waters, with a half-life of approximately 7 hours in water up to 1 meter deep. europa.eu
This compound demonstrates a strong tendency to adsorb to sediments and suspended solids in the water column. industrialchemicals.gov.au The solid-liquid partition coefficients (Kd) for this compound oligomers have been found to be in the range of 10² to 10⁴ L/kg in wastewater, sewage sludge, suspended solids, and river water samples. acs.org Biodegradation in aquatic ecosystems is generally rapid under aerobic conditions but slows considerably under anaerobic conditions, with half-lives estimated between 25 and 258 days. industrialchemicals.gov.au
Terrestrial Distribution in Soil Matrices
When released to soil, this compound's fate is influenced by several processes, including volatilization, biodegradation, and sorption to soil particles. orst.edu It has a moderate binding affinity for the organic components of soil, as indicated by its mean organic carbon-normalized adsorption coefficient (Koc) of 871 L/kg. industrialchemicals.gov.au This suggests low mobility in most soils, except for sandy soils with low organic carbon content. industrialchemicals.gov.au
Volatilization from the soil surface is a significant loss pathway, with the rate decreasing with increasing soil depth. orst.edu The effective half-life for volatilization from soil at a depth of 1 cm is modeled to be 1.1 days, increasing to 14.0 days at 10 cm. orst.edu Biodegradation is also a key removal process, with estimated half-lives ranging from 17 to 48 days. industrialchemicals.gov.au However, the rate can be much faster in soils previously contaminated with other polycyclic aromatic hydrocarbons. epa.gov The interaction with the soil matrix can reduce the amount of this compound available for dermal penetration, with higher clay content soils showing a greater reduction. umass.edu
Anthropogenic and Natural Emission Sources
This compound enters the environment from both natural and human-related activities. cdc.govalberta.ca While it occurs naturally in fossil fuels like petroleum and coal, anthropogenic sources are far more significant contributors to environmental concentrations. alberta.canih.gov
Combustion-Derived Emissions (Vehicle Exhaust, Industrial Processes, Biomass Burning)
The incomplete combustion of organic matter is a major source of this compound emissions. industrialchemicals.gov.aunih.gov This includes:
Vehicle Exhaust: In urban areas, vehicle exhaust is the dominant source of atmospheric this compound. industrialchemicals.gov.aucdc.gov Both gasoline and diesel engines contribute significantly to these emissions. nih.govcapes.gov.br It is estimated that approximately 620 milligrams of this compound are produced for every kilogram of diesel fuel combusted. industrialchemicals.gov.au
Industrial Processes: A significant portion of industrial this compound emissions comes from the chemical industry, particularly from the production of phthalic anhydride (B1165640), and the primary metals industry. nih.gov Other industrial sources include coal tar and coke production, petroleum refining, and wood preserving operations. alberta.catpsgc-pwgsc.gc.ca
Biomass Burning: Forest fires and the domestic burning of wood and other biomass release large quantities of this compound and other polycyclic aromatic hydrocarbons into the atmosphere. industrialchemicals.gov.aucdc.gov In Canada, it was estimated that forest fires accounted for 47% of the total PAH emissions, releasing an estimated 2000 tonnes annually. industrialchemicals.gov.au
Industrial Chemical Releases and Spills
Direct releases of this compound into the environment can occur from industrial facilities that produce or use the chemical. delaware.gov According to the U.S. Environmental Protection Agency (EPA), an estimated 230 mg of this compound are emitted to the air for every kilogram produced or stored. industrialchemicals.gov.au Spills and effluents from industries such as coal-tar production and wood preservation are also notable sources of this compound in waterways. cdc.gov In 2023, the U.S. Toxics Release Inventory reported approximately 1,037,410 pounds of this compound released to the air, 5,650 pounds to surface water, and 690,277 pounds to land from domestic manufacturing and processing facilities. cdc.govcdc.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈ | researchgate.net |
| Melting Point | 80.5 °C | researchgate.net |
| Boiling Point | 218 °C | researchgate.net |
| Vapor Pressure | 0.087 mmHg at 25 °C | researchgate.net |
| Water Solubility | 31 mg/L at 20 °C | cdc.gov |
| Henry's Law Constant | 4.4x10⁻⁴ atm-m³/mol | cdc.gov |
| log Kow | 3.3 | industrialchemicals.gov.au |
| log Koc | 2.60 to 3.0 | alberta.ca |
Table 2: Estimated Environmental Distribution of this compound (Level III Fugacity Model)
| Compartment | Percentage | Source |
|---|---|---|
| Soil | 86.6% | industrialchemicals.gov.au |
| Water | 11.5% | industrialchemicals.gov.au |
| Air | 0.9% | industrialchemicals.gov.au |
| Sediment | 1.0% | industrialchemicals.gov.au |
Natural Inputs and Background Levels
This compound is a naturally occurring compound, primarily originating from the incomplete combustion of organic materials. claire.co.ukbund.de Significant natural sources include forest fires and volcanic eruptions. nih.goviarc.fr It is also a natural component of fossil fuels like crude oil and coal tar, where it can be present in concentrations of up to 1.3% and 11% by weight, respectively. nih.goviarc.fr
Due to these natural and anthropogenic inputs, this compound is ubiquitous in the environment, with background levels detectable in various media. bund.de Environmental concentrations of this compound are highly dependent on the proximity to urban and industrial areas. industrialchemicals.gov.au In 2022, the average concentration of this compound in 32 ambient air samples across the United States was 0.02 µg/m³. cdc.gov In more remote areas, such as rural Sweden, ambient air concentrations have been measured in the range of 3–98 ng/m³, while in urban and industrial areas, these levels are higher, ranging from 9–193 ng/m³. industrialchemicals.gov.au Near industrial sources like coking coal plants, concentrations can be significantly elevated, with levels up to 22,400 ng/m³ detected 100 meters downwind. industrialchemicals.gov.au
In aquatic environments, this compound has been detected at low concentrations. An analysis of data from the U.S. Environmental Protection Agency's STORET database found this compound in 7% of 630 ambient water samples, with a median concentration of less than 10 µg/L. nih.gov More recent data from 2022 in the United States showed average concentrations of 0.04 µg/L in surface water. cdc.gov In soil and sediment, the average concentrations across the United States in 2022 were 4.08 µg/kg and 5.96 µg/kg, respectively. cdc.gov
| Environmental Compartment | Location | Concentration Range/Average |
| Air | United States (2022 average) | 0.02 µg/m³ cdc.gov |
| Air | Rural Sweden | 3–98 ng/m³ industrialchemicals.gov.au |
| Air | Urban/Industrial Sweden | 9–193 ng/m³ industrialchemicals.gov.au |
| Air | Downwind of a coking plant (USA) | up to 22,400 ng/m³ industrialchemicals.gov.au |
| Surface Water | United States (STORET database) | Median < 10 µg/L nih.gov |
| Surface Water | United States (2022 average) | 0.04 µg/L cdc.gov |
| Soil | United States (2022 average) | 4.08 µg/kg cdc.gov |
| Sediment | United States (2022 average) | 5.96 µg/kg cdc.gov |
Environmental Transformation Pathways
Once released into the environment, this compound undergoes various transformation processes that determine its persistence and fate. These pathways include abiotic and biotic mechanisms.
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a substance by non-living chemical and physical processes. For this compound, these processes are significant in its environmental transformation.
Photochemical degradation, or photolysis, is a key pathway for the breakdown of this compound in the environment, particularly in the atmosphere and surface waters. researchgate.net This process can occur through two main mechanisms:
Direct Photolysis: this compound can directly absorb sunlight, which excites its molecules to a higher energy state, leading to chemical decomposition. researchgate.netresearchgate.net Studies have shown that this compound is susceptible to direct photolysis. researchgate.net The rate of direct photolysis can be influenced by the medium, with it proceeding more rapidly at the air-ice interface compared to the air-water interface. acs.orgnih.gov
Indirect Photolysis: This process involves other chemical species, known as photosensitizers, that absorb sunlight and then transfer that energy to this compound, causing it to degrade. researchgate.net In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers, producing reactive oxygen species that degrade this compound. researchgate.netresearchgate.net The presence of nitrate can also lead to the formation of hydroxyl radicals upon photolysis, which in turn can degrade this compound. nih.gov However, at high concentrations, DOM can also have an inhibitory effect by screening light and competing for radicals. researchgate.net
The photodegradation of this compound can lead to the formation of various intermediate products, including 1-naphthol (B170400) and 1,4-naphthalenedione. researchgate.net
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. In the context of this compound, hydrolysis is generally not considered a significant degradation pathway under typical environmental conditions. google.comgoogle.com this compound itself is a stable aromatic hydrocarbon and does not readily react with water. However, some derivatives of this compound, such as this compound sulfonic acids, can undergo hydrolysis under specific conditions, often at elevated temperatures and in the presence of strong acids. google.comacs.org For instance, α-naphthalenesulfonic acid can be hydrolyzed in a this compound-sulfonating mixture by treatment with water vapor. google.com Similarly, certain this compound diimides can undergo hydroxide-catalyzed hydrolysis. researchgate.net
In the atmosphere, the primary degradation pathway for this compound is its reaction with photochemically produced hydroxyl radicals (•OH). claire.co.ukresearchgate.net This reaction is rapid and is the main determinant of this compound's short atmospheric lifetime. claire.co.ukindustrialchemicals.gov.au The estimated atmospheric half-life of this compound due to this reaction is less than one day. claire.co.uk
The reaction is initiated by the addition of the hydroxyl radical to the this compound molecule, primarily at the C1 position, forming a C₁₀H₈-1-OH radical. researchgate.netrsc.org This initial adduct then reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.netrsc.org Subsequent reactions can lead to the formation of various products, including 1-naphthol and 2-formylcinnamaldehyde. researchgate.netnih.gov The formation yield of 2-formylcinnamaldehyde is dependent on the concentration of nitrogen dioxide (NO₂). nih.gov The atmospheric oxidation of this compound is a complex process that can also lead to the formation of secondary organic aerosols (SOA), which can undergo further photochemical aging. rsc.orgrsc.org
| Degradation Pathway | Description | Key Factors | Significance |
| Direct Photolysis | Direct absorption of sunlight leading to degradation. researchgate.netresearchgate.net | Sunlight intensity, medium (air, water, ice). acs.orgnih.gov | Important in surface waters and on surfaces. researchgate.net |
| Indirect Photolysis | Degradation initiated by photosensitizers like DOM and nitrate. researchgate.netresearchgate.net | Concentration of DOM and nitrate. researchgate.netnih.gov | A major pathway in natural waters. researchgate.net |
| Hydrolysis | Reaction with water. | Generally not significant for this compound itself under normal environmental conditions. google.comgoogle.com | Can be relevant for certain this compound derivatives. acs.orgresearchgate.net |
| Atmospheric Reaction with •OH | Rapid reaction with hydroxyl radicals in the atmosphere. claire.co.ukresearchgate.net | Concentration of •OH radicals. researchgate.net | The dominant removal process in the atmosphere. claire.co.ukindustrialchemicals.gov.au |
Biogeochemical Cycling and Persistence in Ecosystems
The biogeochemical cycling of this compound involves its transport, transformation, and ultimate fate within various ecosystems. While abiotic processes play a crucial role in its initial breakdown, biotic processes, particularly microbial degradation, are also significant.
This compound is considered to be rapidly biodegradable in aquatic ecosystems under aerobic conditions. industrialchemicals.gov.au In soil, the rate of biodegradation can be more variable, but it is generally not expected to persist, with estimated biodegradation half-lives ranging from 17 to 48 days. industrialchemicals.gov.au However, under anaerobic conditions, the degradation of this compound is significantly slower. asm.org Some studies have shown that this compound can be degraded anaerobically under sulfate-reducing conditions in contaminated marine sediments. nih.gov
The presence of soil fauna can influence the biogeochemical cycling of organic matter, and the application of this compound as a biocide in some studies has been shown to have non-target effects on processes like soil nitrogen mineralization. plos.orgd-nb.info The persistence of this compound in the environment is generally low due to the combination of rapid atmospheric photooxidation and biodegradation in water and soil. industrialchemicals.gov.au It is not expected to undergo long-range transport due to its short atmospheric half-life. industrialchemicals.gov.au While this compound can be taken up by aquatic organisms, it is not expected to significantly bioconcentrate or bioaccumulate in the food chain. cdc.govhaltermann-carless.com
Microbial Biodegradation and Bioremediation of Naphthalene
Microbial Communities Involved in Naphthalene (B1677914) Degradation
A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade this compound. These microbes are found in diverse environments, from pristine ecosystems to sites contaminated with coal tar, petroleum, and crude oil. frontiersin.orgnih.gov
Numerous bacterial species are known to break down this compound. Among the most extensively studied are members of the genera Pseudomonas, Bacillus, and Rhodococcus. nih.govresearchgate.net
Pseudomonas : This genus is frequently reported for its ability to degrade this compound and its derivatives. frontiersin.org Strains like Pseudomonas putida and Pseudomonas fluorescens are well-documented this compound degraders. nih.gov Pseudomonas species often carry plasmids that contain the genes for this compound degradation. mdpi.com For instance, the NAH7 plasmid from Pseudomonas putida G7 is a classic model for studying the genetic basis of this process. mdpi.com
Bacillus : Several species within the Firmicutes phylum, including Bacillus, are capable of degrading this compound. nih.gov For example, Bacillus thermoleovorans can utilize this compound as its sole carbon and energy source, and interestingly, it employs a slightly different initial degradation step compared to many mesophilic bacteria. frontiersin.orgnih.govethz.ch Other identified species include Bacillus licheniformis and Bacillus sonorensis. nih.gov
Rhodococcus : Belonging to the Actinobacteria, various Rhodococcus species are effective in this compound catabolism. nih.gov Rhodococcus sp. strain B4, for example, can grow on this compound and utilizes both salicylate (B1505791) and gentisate as intermediates in its degradation pathway. nih.gov In contrast to Pseudomonas, salicylate does not act as an inducer for the this compound degradation genes in this particular Rhodococcus strain. nih.gov
Fungi, such as Aspergillus glaucus, have also been shown to degrade this compound. One study demonstrated that an Antarctic strain of A. glaucus could reduce this compound concentration by over 66% in 15 days, identifying intermediates like salicylic acid and catechol. mdpi.com
The use of microbial consortia, or mixed cultures of different microorganisms, often proves more effective for bioremediation than the application of single, pure cultures. frontiersin.org This enhanced efficiency stems from the synergistic actions of different microbial species, which may have complementary metabolic pathways. frontiersin.org
Studies have shown that bacterial consortia can achieve high removal rates of this compound, with some consortia from oil-contaminated soils degrading over 95% of the compound. researchgate.net The combination of different bacteria can also improve the degradation of more complex mixtures of pollutants often found alongside this compound. nih.gov For instance, a consortium of degrading bacteria combined with corn plants significantly enhanced the removal of both this compound and phenanthrene from contaminated soil. mdpi.com The cooperative nature of consortia can lead to a more complete mineralization of pollutants into non-toxic products like carbon dioxide and water. nih.govnih.gov
Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. The formation of biofilms can play a significant role in the biodegradation of this compound, particularly under challenging environmental conditions. frontiersin.org
In microaerophilic (low oxygen) environments, the development of a biofilm structure around this compound crystals has been observed. researchgate.net This structure allows the bacteria to position themselves optimally with respect to the toxic carbon source. researchgate.net For example, the bacterium Starkeya was able to form a biofilm around this compound, facilitating its degradation. researchgate.net Photosynthetic purple bacteria have also been noted for their biofilm-forming capabilities in degrading aromatic hydrocarbons like this compound in oxygen-limited settings. vjs.ac.vn Biofilms can protect the microbial community from toxic substances and create a localized environment with favorable conditions for the enzymatic reactions required for degradation.
Biochemical Pathways of this compound Catabolism
Microorganisms have evolved specific biochemical pathways to break down the stable aromatic structure of this compound. The initial steps in these pathways involve the introduction of oxygen atoms to increase the molecule's reactivity.
In the presence of oxygen, aerobic biodegradation is the most common and efficient process for this compound removal. hyhpesticide.com The degradation begins with an attack on one of the aromatic rings by oxygenase enzymes. mdpi.com
The initial sequence of reactions that converts this compound to the key intermediate, salicylate, is commonly referred to as the "upper pathway". frontiersin.orgnih.govmdpi.com This pathway is well-characterized in many bacteria, particularly in Pseudomonas species. nih.gov
The key enzymatic steps are as follows:
This compound to cis-1,2-Dihydroxy-1,2-dihydrothis compound : The process is initiated by a multi-component enzyme system called this compound dioxygenase (NDO). This enzyme catalyzes the addition of two oxygen atoms to one of the aromatic rings of this compound, forming (+)-cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound, also known as cis-naphthalene dihydrodiol. frontiersin.orgnih.govhyhpesticide.com
cis-1,2-Dihydroxy-1,2-dihydrothis compound to 1,2-Dihydroxythis compound : The cis-naphthalene dihydrodiol is then converted by a dehydrogenase enzyme to 1,2-dihydroxythis compound. frontiersin.orgnih.gov
1,2-Dihydroxythis compound to 2-Hydroxychromene-2-carboxylic acid : A ring-cleavage dioxygenase, 1,2-dihydroxythis compound dioxygenase, breaks open the aromatic ring of 1,2-dihydroxythis compound to produce 2-hydroxychromene-2-carboxylic acid. frontiersin.orgnih.gov
2-Hydroxychromene-2-carboxylic acid to trans-o-Hydroxybenzylidene-pyruvate : This intermediate is then acted upon by an isomerase to form trans-o-hydroxybenzylidene-pyruvate. frontiersin.org
trans-o-Hydroxybenzylidene-pyruvate to Salicylaldehyde (B1680747) and Pyruvate (B1213749) : A hydratase-aldolase enzyme cleaves this compound, yielding salicylaldehyde and pyruvate. frontiersin.orgnih.gov The pyruvate can directly enter the central metabolic pathways of the cell. nih.gov
Salicylaldehyde to Salicylate : Finally, an NAD+-dependent salicylaldehyde dehydrogenase oxidizes salicylaldehyde to produce salicylate (salicylic acid). frontiersin.orgnih.gov
This conversion of this compound to salicylate is a common route for a majority of this compound-degrading microbes. frontiersin.orgnih.gov From salicylate, the "lower pathway" continues the degradation process, eventually funneling the carbon into the tricarboxylic acid (TCA) cycle. researchgate.netmdpi.com
Aerobic Degradation Pathways
Upper Pathway: this compound to Salicylate
This compound Dioxygenase and Ring Hydroxylation
The aerobic biodegradation of this compound is most commonly initiated by a multi-component enzyme system known as this compound dioxygenase (NDO). nih.govoup.com NDO is a type of ring-hydroxylating dioxygenase that catalyzes the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus of this compound. oup.comebi.ac.uk This initial oxidation step results in the formation of cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound, also known as cis-naphthalene dihydrodiol. nih.govoup.com
The NDO enzyme system is composed of three protein components: a reductase that accepts electrons from NAD(P)H, a ferredoxin, and a terminal oxygenase which contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center. oup.comebi.ac.uk Electrons are transferred from NAD(P)H through the reductase and ferredoxin components to the terminal oxygenase, which then activates molecular oxygen for the attack on the this compound ring. oup.comresearchgate.net This initial hydroxylation is a crucial step as it destabilizes the aromatic structure, making the molecule more susceptible to further enzymatic degradation. frontiersin.org this compound dioxygenase exhibits a broad substrate specificity, capable of oxidizing a variety of other aromatic hydrocarbons. oup.comethz.ch
Table 1: Key Enzymes in the Upper Pathway of this compound Degradation
| Enzyme | Abbreviation | Function | Product |
|---|---|---|---|
| This compound Dioxygenase | NDO | Initial oxidation of the aromatic ring | cis-(1R,2S)-dihydroxy-1,2-dihydrothis compound |
| cis-1,2-dihydro-1,2-dihydroxythis compound dehydrogenase | --- | Aromatization of the dihydrodiol | 1,2-dihydroxythis compound |
Dihydrodiol Dehydrogenase Activities
Following the initial dioxygenation, the unstable cis-naphthalene dihydrodiol is acted upon by cis-1,2-dihydro-1,2-dihydroxythis compound dehydrogenase. nih.govgavinpublishers.com This NAD+-dependent enzyme catalyzes the oxidation of the dihydrodiol, leading to the rearomatization of the ring and the formation of 1,2-dihydroxythis compound. nih.govwikipedia.orgenzyme-database.org This step is essential for preparing the molecule for the subsequent ring cleavage. The systematic name for this enzyme is cis-1,2-dihydrothis compound-1,2-diol:NAD+ 1,2-oxidoreductase. wikipedia.org The activity of this dehydrogenase is a key step in the "upper pathway" of this compound degradation, which encompasses the conversion of this compound to salicylate. nih.govfrontiersin.org
Lower Pathway: Salicylate to Central Carbon Metabolism (e.g., Krebs Cycle Intermediates)
The metabolic steps from salicylate to intermediates of the central carbon metabolism, such as the Krebs (TCA) cycle, are collectively referred to as the "lower pathway". nih.govfrontiersin.org In many this compound-degrading bacteria, particularly Pseudomonas species, the genes for this pathway are organized in the sal operon. frontiersin.org Salicylate is a central intermediate in this degradation sequence. nih.govmdpi.com Depending on the microbial species, salicylate can be further metabolized through different routes, most commonly leading to the formation of catechol or gentisate. nih.gov
Catechol Dioxygenase Mechanisms (Meta- and Ortho-Cleavage)
In many bacteria, salicylate is first converted to catechol by the enzyme salicylate 1-hydroxylase. nih.gov Catechol, a dihydroxylated benzene (B151609) ring, is then subject to aromatic ring cleavage by catechol dioxygenases. nih.govasm.org This is a critical step where the aromatic ring is opened, facilitating further degradation. There are two primary mechanisms for this cleavage:
Ortho-cleavage (intradiol cleavage): Catalyzed by catechol 1,2-dioxygenase, this mechanism breaks the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring, producing cis,cis-muconate (B1241781). nih.govresearchgate.net
Meta-cleavage (extradiol cleavage): Catalyzed by catechol 2,3-dioxygenase, this pathway cleaves the bond adjacent to the hydroxyl groups, resulting in the formation of 2-hydroxymuconic semialdehyde. nih.govresearchgate.netresearchgate.net
The presence and induction of these pathways can vary between different bacterial strains. nih.govasm.org For instance, some Pseudomonas species utilize the ortho-pathway during this compound metabolism, while others employ the meta-pathway. nih.govnih.gov
Subsequent Enzymatic Conversions
The products of the initial ring cleavage are further processed by a series of enzymes to generate intermediates that can enter central metabolic pathways.
In the ortho-cleavage pathway , cis,cis-muconate is converted through several steps involving enzymes like muconate cycloisomerase and muconolactone isomerase into β-ketoadipate. β-ketoadipate is then cleaved to form succinyl-CoA and acetyl-CoA, which are intermediates of the Krebs cycle.
In the meta-cleavage pathway , 2-hydroxymuconic semialdehyde is metabolized by enzymes such as 2-hydroxymuconic semialdehyde dehydrogenase and hydrolase. nih.gov This sequence of reactions ultimately yields pyruvate and acetaldehyde, which can also be assimilated into the central carbon metabolism. researchgate.net
Through these enzymatic conversions, the carbon skeleton of this compound is completely mineralized to carbon dioxide and water, providing energy and biomass for the microorganism.
Table 2: Comparison of Catechol Cleavage Pathways
| Cleavage Pathway | Key Enzyme | Cleavage Position | Initial Product | End Products for Krebs Cycle |
|---|---|---|---|---|
| Ortho (intradiol) | Catechol 1,2-dioxygenase | Between hydroxyl groups | cis,cis-muconate | Succinyl-CoA, Acetyl-CoA |
| Meta (extradiol) | Catechol 2,3-dioxygenase | Adjacent to hydroxyl groups | 2-hydroxymuconic semialdehyde | Pyruvate, Acetaldehyde |
Alternative Initial Oxidation Pathways
While the this compound dioxygenase (1,2-dioxygenation) pathway is the most extensively studied, some microorganisms employ alternative initial oxidation strategies.
2,3-Dioxygenation: The thermophilic bacterium Bacillus thermoleovorans Hamburg 2 initiates this compound degradation by dioxygenation at the 2,3-position to yield 2,3-dihydroxythis compound. nih.govethz.chnih.gov This is in contrast to the more common 1,2-dioxygenation. nih.gov
Monooxygenation: Some fungal and bacterial systems utilize monooxygenases (hydroxylases) for the initial attack. researchgate.net For example, some yeasts can oxidize this compound to 1-naphthol (B170400) and 2-naphthol (B1666908). researchgate.net This is often a detoxification reaction rather than a primary growth pathway. In some Mycobacterium species, both monooxygenation and dioxygenation can occur. researchgate.net
Gentisate Pathway: In some bacteria, such as certain Rhodococcus species, salicylate is not converted to catechol but is hydroxylated by salicylate 5-hydroxylase to form gentisate. nih.govnih.gov The gentisate is then cleaved and metabolized to enter the central metabolic pathways. nih.gov
Anaerobic Degradation Mechanisms (e.g., Nitrate-Reducing Conditions)
This compound can also be biodegraded in the absence of oxygen by anaerobic microorganisms. asm.org This process is significantly slower than aerobic degradation and relies on alternative electron acceptors. Nitrate (B79036) is a commonly used electron acceptor in these conditions. researchgate.netnih.gov
Under nitrate-reducing (denitrifying) conditions, certain bacteria can utilize this compound as an electron donor and carbon source. researchgate.netnih.gov Several pure cultures, including strains related to Pseudomonas and Vibrio, have been isolated that are capable of nitrate-dependent anaerobic this compound degradation. asm.orgnih.gov In these organisms, the degradation of this compound is coupled to the reduction of nitrate, often to nitrite or dinitrogen gas. asm.orgnih.gov Enriched mixed bacterial consortia have also been shown to effectively degrade this compound under these conditions, with mineralization occurring within weeks. researchgate.netnih.gov
The initial activation of the stable this compound molecule under anaerobic conditions is a key, energetically challenging step. Unlike the aerobic pathway that uses oxygenases, anaerobic activation is thought to involve carboxylation, where a carboxyl group is added to the aromatic ring. This carboxylation makes the molecule more susceptible to subsequent reductive degradation steps.
Initial Activation and Ring Carboxylation
Under anaerobic conditions, the initial step in the microbial degradation of this compound is an activation reaction involving carboxylation. nih.govnih.govasm.org This process is a key strategy for destabilizing the highly stable aromatic ring system in the absence of oxygen. nih.gov Studies using sulfidogenic consortia have demonstrated that this compound is directly carboxylated to 2-naphthoic acid. nih.govresearchwithrutgers.comnih.gov This initial reaction is catalyzed by a key enzyme, this compound carboxylase, which belongs to the UbiD-like family of (de)carboxylases. nih.govasm.org
Research using isotopically labeled bicarbonate ([13C]bicarbonate) has confirmed that the carboxyl group is derived from inorganic carbon in the medium. nih.govnih.gov This carboxylation is a crucial, energy-requiring step that transforms the nonpolar this compound molecule into a more reactive intermediate, priming it for subsequent metabolic reactions. nih.govnih.gov The enzymatic reaction is highly oxygen-sensitive and has been observed in cell-free extracts of this compound-degrading cultures. nih.gov This activation mechanism serves as a model for the anaerobic degradation of other non-substituted polycyclic aromatic hydrocarbons (PAHs) and even benzene. asm.org
Subsequent Anaerobic Metabolic Fates
Following the initial carboxylation, the anaerobic degradation of this compound proceeds through a series of reduction and ring-cleavage steps. The product of carboxylation, 2-naphthoic acid, is first converted to its coenzyme A (CoA) thioester, 2-naphthoyl-CoA. nih.govresearchgate.net This intermediate is the substrate for a series of dearomatizing reactions. nih.gov
The metabolic pathway involves the stepwise reduction of the aromatic ring system to overcome its resonance energy. nih.govnih.gov The process begins with the reduction of the non-substituted ring of 2-naphthoyl-CoA, leading to intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govresearchgate.net This is followed by the reduction of the substituted ring. nih.govresearchgate.net A series of novel aryl-CoA reductases carry out these electron-transfer steps. nih.gov Eventually, fully reduced intermediates like decahydro-2-naphthoic acid are formed. nih.gov Once the rings are saturated, the molecule undergoes ring cleavage, which is thought to proceed through a mechanism similar to β-oxidation. nih.govresearchgate.net This sequence of reduction and cleavage ultimately breaks down the fused ring structure into smaller molecules that can enter central metabolic pathways. nih.gov
Molecular and Genetic Basis of this compound Biodegradation
The genetic framework enabling microorganisms to degrade this compound is extensively studied, particularly in aerobic bacteria like Pseudomonas. The genes responsible are typically organized and regulated to ensure efficient catabolism of the hydrocarbon.
This compound Degradation Operons and Gene Clusters (e.g., nah and sal clusters)
The genes for this compound catabolism are commonly organized into two distinct operons or gene clusters: the upper pathway (nah) and the lower pathway (sal). frontiersin.orgnih.govmdpi.com
The Upper (nah) Operon : This cluster of genes, often designated nahA through nahF, encodes the enzymes responsible for the initial conversion of this compound into an intermediate compound, salicylic acid. frontiersin.orgnih.gov The process starts with this compound 1,2-dioxygenase, encoded by the nahA genes, which adds two hydroxyl groups to the this compound ring. frontiersin.orgresearchgate.net Subsequent enzymatic reactions lead to the formation of salicylate. frontiersin.org
The Lower (sal) Operon : This operon, which includes genes such as nahG through nahK, encodes the enzymes needed to further break down salicylic acid. frontiersin.orgnih.gov The key enzyme, salicylate hydroxylase (encoded by nahG), converts salicylate to catechol. frontiersin.org The catechol is then processed through a meta-cleavage pathway, ultimately yielding pyruvate and acetaldehyde, which can be assimilated into the cell's central metabolism. frontiersin.orgnih.gov In some bacteria, an alternative lower pathway exists where salicylate is metabolized via gentisic acid, encoded by sgp or gen operons. frontiersin.orgmdpi.com
| Operon | Key Genes | Function | Initial Substrate | Final Product (of operon) |
|---|---|---|---|---|
| Upper Pathway (nah) | nahA, B, C, D, E, F | Conversion of this compound to salicylate | This compound | Salicylate |
| Lower Pathway (sal) | nahG, H, I, N, L, M, O, K, J | Conversion of salicylate to central metabolites | Salicylate | Pyruvate and Acetaldehyde |
Plasmid-Mediated Degradation Capabilities (e.g., NAH7 Plasmid)
The genetic capacity to degrade this compound is frequently located on mobile genetic elements, most notably plasmids. frontiersin.orgmdpi.com The archetypal example is the NAH7 plasmid , first identified in Pseudomonas putida G7. nih.govresearchgate.net This 82,232-base-pair, self-transmissible plasmid contains the complete set of genes required for the degradation of this compound to pyruvate and acetaldehyde. nih.gov
The nah and sal operons on the NAH7 plasmid are located within a defective Class II transposon known as Tn4655. frontiersin.orgnih.gov This structure suggests that the degradation genes can be mobilized and transferred between bacteria, although Tn4655 requires a transposase from another transposon to move. frontiersin.orgnih.gov The presence of these catabolic genes on plasmids facilitates their dissemination through microbial populations, allowing for rapid adaptation to environments contaminated with PAHs. nih.gov
| Plasmid Name | Host Organism Example | Size (bp) | Key Genetic Features |
|---|---|---|---|
| NAH7 | Pseudomonas putida G7 | 82,232 | Carries the nah and sal operons on a defective transposon (Tn4655). nih.govnih.gov |
Enzymatic Regulation and Induction Mechanisms (e.g., NahR Regulator)
The expression of the this compound degradation operons is tightly controlled to prevent wasteful enzyme production when this compound is not present. This regulation is primarily mediated by the NahR protein , a transcriptional activator belonging to the LysR family of regulators. frontiersin.orgoup.comnih.gov
The nahR gene encodes the NahR protein, which controls both the upper (nah) and lower (sal) operons. frontiersin.orgnih.gov The regulatory system is activated by an inducer molecule, which is salicylate , the product of the upper pathway. frontiersin.orgfrontiersin.orgoup.com When salicylate binds to the NahR protein, the protein-inducer complex undergoes a conformational change that allows it to bind to specific DNA sequences located upstream of the promoters for the nah and sal operons. frontiersin.orgoup.com This binding event facilitates the recruitment of RNA polymerase to the promoter sites, initiating transcription of the degradation genes. oup.comnih.gov The NahR protein is thought to activate transcription by making direct physical contact with the alpha subunit of RNA polymerase. oup.comnih.gov The NahR protein and its binding site are highly conserved across various this compound-degrading bacteria. mdpi.comnih.gov
Horizontal Gene Transfer in PAH Degradation
Horizontal gene transfer (HGT) is a fundamental mechanism driving the evolution and dissemination of PAH degradation pathways in the environment. acs.orgnih.gov The genes responsible for this compound catabolism are frequently found on mobile genetic elements (MGEs), including plasmids, transposons, and integrative and conjugative elements (ICEs). frontiersin.orgmdpi.com This genetic mobility allows bacteria to acquire the ability to degrade pollutants from other microorganisms in their community, facilitating adaptation to contaminated sites. acs.org
Evidence for HGT in PAH degradation is abundant. The presence of catabolic gene clusters within larger mobile elements like the NAH7 plasmid is a prime example. nih.gov Furthermore, genomic analyses often reveal the presence of integrase and transposase genes adjacent to degradation operons, which are molecular signatures of past gene transfer events. acs.orgcdnsciencepub.com Studies have also shown that PAH-degrading gene islands can have a different GC content than the host chromosome, suggesting they were acquired from a different organism. cdnsciencepub.com This exchange of genetic material is crucial for the natural attenuation of pollutants and provides a basis for the development of bioremediation strategies. acs.org
Bioremediation Strategies for this compound Contamination
The remediation of sites contaminated with this compound, a polycyclic aromatic hydrocarbon (PAH), presents a significant environmental challenge. Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or detoxify pollutants, has emerged as a cost-effective and environmentally sound approach. A range of strategies has been developed to enhance the efficiency of microbial degradation of this compound in soil and water.
Bioaugmentation and Biostimulation Techniques
Bioaugmentation and biostimulation are two primary strategies employed to enhance the bioremediation of this compound-contaminated environments. Bioaugmentation involves the introduction of specific, pre-selected microbial strains or consortia with a high capacity for this compound degradation into the contaminated site. medcraveonline.com This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes or metabolic potential to effectively degrade the contaminant. rsc.org The rationale is to supplement the native microbial community with microorganisms that are known to be efficient degraders of the target pollutant. medcraveonline.com For instance, the introduction of Pseudomonas species has been shown to be effective in this compound bioremediation. cl-solutions.com
Biostimulation, on the other hand, focuses on stimulating the growth and activity of the indigenous microbial populations already present in the contaminated environment by adding nutrients, electron acceptors, or other growth-limiting substances. medcraveonline.comresearchgate.net This technique aims to create optimal conditions for the native microorganisms to carry out the degradation of contaminants. medcraveonline.com Common biostimulating agents include nitrogen and phosphorus sources, which are often limited in contaminated soils. researchgate.net
Studies have demonstrated the effectiveness of both strategies. For example, a laboratory study comparing different bioremediation techniques for this compound-contaminated soil found that after four weeks, natural attenuation resulted in 44% this compound degradation, while biostimulation and bioaugmentation achieved 69.5% and 77.5% degradation, respectively. sciepub.comresearchgate.net A combined approach of biostimulation and bioaugmentation proved to be the most effective, with an 85% degradation of this compound. sciepub.comresearchgate.net This synergistic effect is attributed to the provision of both potent degraders and the necessary nutrients for their activity. The degree of effectiveness of these strategies generally follows the order: natural attenuation < biostimulation < bioaugmentation < combined biostimulation and bioaugmentation. sciepub.comresearchgate.net
Table 1: Comparison of this compound Degradation by Different Bioremediation Strategies
| Bioremediation Strategy | This compound Degradation (%) after 4 weeks |
|---|---|
| Natural Attenuation | 44 |
| Biostimulation | 69.5 |
| Bioaugmentation | 77.5 |
| Combined Biostimulation and Bioaugmentation | 85 |
Data sourced from a laboratory study on this compound-contaminated soil. sciepub.comresearchgate.net
Phytoremediation of this compound-Contaminated Soils
Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, contain, or render harmless environmental contaminants. oup.com This approach is considered a cost-effective and aesthetically pleasing alternative for the remediation of PAH-contaminated sites. researchgate.net
The success of phytoremediation heavily relies on the selection of appropriate plant species that can tolerate the presence of contaminants and support a high population of degrading microorganisms in their root zone. Grasses, with their fibrous and extensive root systems, are often favored for phytoremediation. researchgate.net
Bermuda grass (Cynodon dactylon) has demonstrated significant potential for the phytoremediation of petroleum-contaminated soils, including those containing this compound. researchgate.netnih.gov Its tolerance to environmental stresses and dense root system make it an effective candidate. researchgate.net Research has shown that Bermuda grass can enhance the degradation of PAHs in soil. nih.gov In one study, soils planted with Bermuda grass showed a higher PAH removal rate (41.5-56.8%) compared to unplanted soils (24.8-29.8%). nih.gov Different cultivars of Bermuda grass have been evaluated for their efficacy, with some showing enhanced root growth in contaminated soil, indicating their tolerance and potential for remediation. researchgate.net
Tall fescue (Festuca arundinacea) is another grass species that has been investigated for its phytoremediation capabilities. It is known to improve soil structure and provide oxygen to the root zone, which can enhance microbial activity. researchgate.net The selection of tolerant and efficient cultivars is crucial for maximizing the effectiveness of phytoremediation. researchgate.net
The rhizosphere, the narrow region of soil that is directly influenced by root secretions and associated soil microorganisms, is a critical zone for the biodegradation of organic pollutants. nih.gov Plants release exudates, such as organic acids, sugars, and amino acids, which can serve as a carbon and energy source for a diverse microbial community. frontiersin.org This stimulation of microbial growth and activity in the rhizosphere can lead to enhanced degradation of contaminants like this compound. nih.gov
The presence of plants can significantly increase the number of this compound-degrading bacteria in the soil. nih.gov For example, studies have isolated several this compound-degrading bacteria from the rhizosphere of Populus deltoides (Eastern Cottonwood). nih.gov The plant roots create a favorable microenvironment for these bacteria, providing them with nutrients and a surface for colonization. This symbiotic relationship between plants and microorganisms is a key factor in the success of phytoremediation. mdpi.com
Co-metabolism and Synergistic Degradation in Mixed Contaminant Systems
In many contaminated sites, this compound is present as part of a complex mixture of PAHs and other organic pollutants. The biodegradation of a specific compound in such a mixture can be influenced by the presence of other chemicals through processes like co-metabolism and synergistic degradation.
Co-metabolism is the degradation of a compound that a microorganism cannot use as a primary energy or carbon source, in the presence of a growth-supporting substrate. For instance, the presence of this compound has been shown to enhance the degradation of other, more complex PAHs like pyrene. nih.gov A bacterial strain, Ochrobactrum sp., was found to effectively degrade this compound, and the addition of this compound facilitated the co-metabolic degradation of pyrene. nih.gov
Conversely, the presence of a high concentration of this compound can sometimes inhibit the degradation of other PAHs. frontiersin.org The interactions between different PAHs in a mixture can be complex, with some compounds enhancing and others inhibiting the degradation of their counterparts. mdpi.com For example, one study found that the degradation rates of fluorene, phenanthrene, anthracene (B1667546), and pyrene increased significantly when this compound was present as a co-metabolite carbon source. mdpi.com
Table 2: Effect of this compound as a Co-metabolite on the Degradation of Other PAHs
| PAH | Degradation without this compound (%) | Degradation with this compound (%) |
|---|---|---|
| Fluorene | 14.33 | 72.08 |
| Phenanthrene | 17.25 | 100.00 |
| Anthracene | 6.61 | 15.63 |
| Pyrene | 4.47 | 6.63 |
Data from a study on PAH degradation by Pseudomonas aeruginosa. mdpi.com
Enhanced Remediation Technologies for Soil and Water
To further improve the efficiency of this compound bioremediation, various enhanced technologies are being developed and implemented. These technologies often involve the combination of different remediation approaches or the use of novel materials and methods.
For soil remediation, the combination of bioremediation with thermal remediation, known as thermally enhanced bioremediation, has been explored. elifesciences.org Studies suggest that temperature ranges below 40°C can stimulate the growth of microbial communities and potentially favor the degradation of contaminants like this compound. elifesciences.org Another approach involves the use of "Ecopiles," which combine biostimulation, bioaugmentation, and phytoremediation to treat contaminated soils. greener-h2020.eu
For water remediation, microbial symbiotic systems are being investigated. researchgate.net These systems can consist of this compound-degrading bacteria and other non-degrading bacteria that can, for example, induce the precipitation of minerals. This process can help to immobilize this compound and its metabolites, preventing their migration and enhancing their degradation. researchgate.net The use of bacteria-loaded composite gel beads is another innovative technique that has shown high efficiency in removing this compound from aqueous solutions. researchgate.net
Hybrid systems that combine bio-electrochemical systems (BES) with phytoremediation are also being developed. greener-h2020.eu In these systems, the activity of endogenous microorganisms in the soil is combined with the use of plants to achieve faster and more enhanced bioremediation of pollutants. greener-h2020.eu
Advanced Analytical Techniques for Naphthalene and Its Environmental Metabolites
Chromatographic Separation and Detection
GC-MS is a robust and extensively utilized technique for analyzing volatile and semi-volatile organic compounds like naphthalene (B1677914). shimadzu.eu It separates compounds based on their passage through a GC column and subsequently identifies them by their mass-to-charge ratio after ionization in the mass spectrometer. shimadzu.eu This dual capability allows for both qualitative and quantitative analysis. shimadzu.eu
Headspace-GC/MS is a sample introduction technique ideal for analyzing volatile compounds in solid or liquid matrices. worldwidejournals.com The sample is heated in a sealed vial, allowing volatile analytes like this compound to move into the gaseous phase (headspace) above the sample. worldwidejournals.com A portion of this gas is then injected into the GC-MS. The primary benefit of this method is its simplicity and the clean nature of the injection, which minimizes contamination of the analytical system by non-volatile matrix components. researchgate.net
HS-GC/MS is effective for determining this compound in various sample types, and its sensitivity can be enhanced through techniques like large-volume injection. researchgate.netresearchgate.net Static headspace is a viable alternative to dynamic purge and trap methods for analyzing volatiles in water, with detection limits for compounds like this compound reaching the parts-per-trillion (ppt) range. worldwidejournals.com
| Matrix | Detection Limit (ng/mL) | Reproducibility (RSD%) |
|---|---|---|
| Whole Blood | 1 | 3.2 - 10.7% |
| Urine | 0.5 | 3.2 - 10.7% |
Purge and Trap is a well-established technique for analyzing volatile organic contaminants in water and soil. go-jsb.co.uk An inert gas is bubbled through the sample, stripping the volatile compounds, which are then concentrated on a sorbent trap. nemi.gov The trap is subsequently heated, desorbing the analytes into the GC-MS system. go-jsb.co.uknemi.gov This pre-concentration step provides excellent sensitivity for trace-level analysis. go-jsb.co.uk
U.S. EPA methods, such as Method 8260C combined with Purge and Trap sample introduction, are standard procedures for analyzing volatile organic compounds, including this compound, in environmental samples like ground and surface water. lcms.czs4science.at These methods are robust and can achieve low detection limits. go-jsb.co.uklcms.cz For example, analysis of volatiles at a 20 ppb concentration in water can be completed in under 20 minutes, demonstrating good resolution for a wide range of compounds from volatile gases to semi-volatile compounds like this compound. go-jsb.co.uk
| Parameter | Condition |
|---|---|
| Purge Gas | Helium |
| Purge Time | 11 minutes |
| Purge Flow | 40 mL/minute |
| Desorption | Desorb-preheat function |
| Trap Bake | 260°C for 10 minutes |
Tandem mass spectrometry, or GC-MS/MS, offers superior selectivity and sensitivity compared to conventional GC-MS. acs.orglotusinstruments.com This technique involves multiple stages of mass analysis. A precursor ion for the target analyte is selected, fragmented, and then specific product ions are monitored. acs.org This process, often called Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, which is crucial for analyzing complex samples. lotusinstruments.comshimadzu.com
The enhanced selectivity and sensitivity of GC-MS/MS make it ideal for detecting this compound at very low levels in challenging matrices like ambient air. lotusinstruments.com It can overcome issues like co-eluting compounds and high background signals that can plague single quadrupole MS analysis, achieving detection limits as low as 8.5 pptV for this compound in air. lotusinstruments.com
While mass spectrometry provides definitive identification, Flame Ionization Detection (GC-FID) is a reliable and cost-effective detector for quantification. monadlabtech.com GC-FID combusts organic compounds in a hydrogen flame, producing an electrical current proportional to the amount of carbon atoms, making it excellent for quantifying hydrocarbons. monadlabtech.com However, it does not provide molecular identification. monadlabtech.comnih.gov The choice between GC-MS and GC-FID often depends on whether qualitative identification is necessary in addition to quantification. monadlabtech.combibliotekanauki.pl
Gas Chromatography-Ion Trap Mass Spectrometry (GC-IT-MS) is a versatile technique that combines GC separation with the analytical power of an ion trap mass spectrometer. chromatographyonline.com This technology allows for robust and sensitive monitoring of this compound and its hydroxy derivatives (OH-PAHs) in environmental samples like wastewater. chromatographyonline.com Low-pressure GC-ITMS methods have been developed to significantly shorten analysis times for PAHs compared to conventional GC-MS, reducing a 40-minute analysis to under 13 minutes, albeit with some potential loss of separation for high molecular weight PAHs. core.ac.uk This approach has been successfully applied to analyze PAHs in both gas and aerosol phases in ambient air. core.ac.uk
| Parameter | LP-GC-ITMS | Conventional GC-MS |
|---|---|---|
| Analysis Time | < 13 minutes | ~ 40 minutes |
| Separation Power | Reduced by a factor of three | Standard |
| Application | Fast analysis of low MW PAHs | Comprehensive PAH analysis |
High-Performance Liquid Chromatography (HPLC) is a critical tool for analyzing this compound and, in particular, its less volatile and more polar environmental metabolites. researchgate.netup.pt HPLC separates compounds based on their interaction between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com
This technique is especially suited for analyzing thermally unstable this compound metabolites like 1-naphthol (B170400), 2-naphthol (B1666908), and their glucuronide or sulfate (B86663) conjugates, which are often difficult to analyze by GC without chemical modification. nih.govnih.gov A common approach involves using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netosti.gov
Detection is frequently accomplished with fluorescence (FLD) or ultraviolet (UV) detectors. nih.govscielo.br Fluorescence detection, in particular, offers high sensitivity and selectivity for PAHs and their metabolites. sigmaaldrich.comnih.gov For unequivocal identification, HPLC can be coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), which provides essential molecular weight and structural data. researchgate.netnih.govresearchgate.net LC-MS/MS methods have been developed for the direct, sensitive, and specific determination of this compound metabolites, such as naphthoquinone mercapturic acids, in urine with minimal sample preparation. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 0.2 - 1.5 mL/min |
| Detection | Fluorescence (e.g., Ex: 242 nm, Em: 380 nm) |
High-Performance Liquid Chromatography (HPLC) Methodologies
Reversed-Phase HPLC for this compound and Naphthols
Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic mode for the separation of this compound and its metabolites. researchgate.netrdd.edu.iqnih.gov This technique typically utilizes a non-polar stationary phase, such as a C18 (ODS) column, and a polar mobile phase, commonly a mixture of acetonitrile or methanol and water. researchgate.netrdd.edu.iqnih.gov
The separation is based on the hydrophobic interactions between the analytes and the stationary phase. By adjusting the composition of the mobile phase (e.g., the ratio of organic solvent to water), the retention times of this compound and its more polar metabolites, like 1-naphthol and 2-naphthol, can be effectively controlled to achieve baseline separation. researchgate.netrdd.edu.iq For instance, a method for the simultaneous determination of seven naphthalenediols in cosmetics used a C18 column with a gradient elution of methanol and 0.1% acetic acid in water. nih.gov Another study on geothermal fluids successfully separated this compound, 1-naphthol, and 2-naphthol using a Synergi Hydro-RP C18 column. researchgate.net
Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound and its metabolites. The choice of extraction method depends on the sample matrix (e.g., water, soil, food) and the concentration levels of the target analytes.
Solid Phase Extraction (SPE) Techniques
Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and clean-up of this compound and its metabolites from aqueous samples. researchgate.netnih.govphenomenex.com This method involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent.
Various sorbents can be used for SPE, with polymeric reversed-phase sorbents and C18-bonded silica (B1680970) being common choices for retaining non-polar compounds like this compound from polar matrices. researchgate.netnih.gov For example, an on-line SPE-HPLC-MS method for the determination of this compound monosulphonates in water utilized a PLRP-S pre-column. nih.gov Another method for analyzing this compound and naphthols in geothermal fluids employed Strata-X polymeric reversed-phase cartridges. researchgate.net Specialty sorbents, such as a proprietary normal phase sorbent topped with sodium sulfate, have been developed for the specific extraction of hydrocarbons like this compound from environmental samples, yielding high recoveries. phenomenex.com
A variation of this technique is Dispersive Solid Phase Extraction (DSPE), which has been explored for the removal of naphthol isomers from water samples using layered double hydroxides as the adsorbent. chromatographyonline.com
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that has been successfully applied to the analysis of this compound in various matrices, including food, water, soil, and biological samples. nih.govoup.comoup.comresearchgate.net SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (or its headspace), and the analytes partition between the sample matrix and the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis.
The choice of fiber coating is crucial for efficient extraction. For this compound, coatings such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB)/carboxen/PDMS, and novel sol-gel derived fibers have been shown to be effective. nih.govoup.comresearchgate.net Optimization of extraction parameters, including extraction time, temperature, and sample agitation, is essential to achieve high sensitivity and reproducibility. nih.govoup.comresearchgate.net For example, in the analysis of this compound in food, the addition of salt to the sample and incubation at 30°C for 15 minutes were found to optimize sensitivity. nih.gov For soil samples, an SPME temperature of 80°C and an equilibration time of 8 hours provided the best accuracy and precision. researchgate.netkaznu.kz
Advanced Liquid-Liquid Extraction Methods (e.g., SFOD-DLLME)
Traditional liquid-liquid extraction (LLE) can be time-consuming and require large volumes of organic solvents. nih.gov To address these limitations, advanced microextraction techniques have been developed. Dispersive Liquid-Liquid Microextraction (DLLME) is one such technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. science.govmdpi.com This increases the surface area for rapid analyte transfer.
A modification of this technique is the Solidification of a Floating Organic Drop (SFOD), often coupled with DLLME (DLLME-SFOD). mdpi.comd-nb.info In this method, a low-density extraction solvent is used, and after extraction and centrifugation, the floating organic drop is solidified by cooling, allowing for easy collection. d-nb.info Deep Eutectic Solvents (DESs) have emerged as greener alternatives to conventional organic solvents in DLLME-SFOD for the extraction of various compounds, including PAHs. mdpi.comacs.org
Soxhlet Extraction and Ultrasound-Assisted Extraction (USAE)
For solid samples such as soil and sediment, more rigorous extraction methods are often required. Soxhlet extraction is a classical and exhaustive technique that has long been considered a benchmark for extracting semi-volatile organic compounds from solid matrices. jeb.co.inepa.govnih.govajol.info The method involves continuously washing the sample with a distilled solvent, ensuring intimate contact and efficient extraction. epa.govnih.gov However, Soxhlet extraction is time-consuming and requires large volumes of solvent. jeb.co.inajol.info
Ultrasound-Assisted Extraction (USAE), also known as sonication, offers a faster and more solvent-efficient alternative to Soxhlet extraction. ajol.infomdpi.comarizona.edu This technique uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates high-pressure and high-temperature microenvironments, enhancing solvent penetration and analyte desorption. mdpi.com Studies have shown that USAE can provide comparable or even higher extraction efficiencies for PAHs from soil compared to Soxhlet extraction, but in a significantly shorter time and with less solvent consumption. ajol.infoukm.my For example, one study found that the recovery of this compound from soil was higher with pressurized liquid extraction (a technique with similarities to USAE in terms of using elevated temperature and pressure) than with Soxhlet extraction. ukm.my
Spectroscopic Characterization
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the characterization of this compound and its metabolites, providing detailed information about its molecular vibrations. The infrared spectrum of this compound exhibits characteristic absorption bands that are fundamental to its identification and structural analysis. A prominent feature in the FTIR spectrum of this compound is the peak representing the stretching vibrations of the aromatic ring structure, which is typically observed in the wavenumber range of 3100-3000 cm⁻¹. researchgate.net
High-resolution FTIR spectroscopy has been employed to conduct rotationally resolved analysis of this compound, treating it as a prototypical molecule for polycyclic aromatic hydrocarbons (PAHs). nih.gov Such studies, sometimes utilizing synchrotron radiation for enhanced brightness, have enabled the detailed analysis of specific vibrational bands. For instance, the ν46 c-type band of this compound has been centered at approximately 782.33 cm⁻¹. nih.gov Further investigations in the far-infrared region have identified and analyzed other fundamental bands, such as the ν47 and ν48 modes, centered at roughly 474 cm⁻¹ and 167 cm⁻¹, respectively. rsc.org
The physical state of this compound significantly influences its infrared spectrum. Studies have been conducted on this compound in the gas phase, in various solutions, and as single crystals. aip.org The comparison of spectra from these different phases, including the use of polarized infrared radiation on single crystals, has allowed for the segregation of frequencies into their respective symmetry classes based on an oriented gas model. aip.org This comprehensive approach validates the utility of the model and provides a deeper understanding of the intermolecular interactions in the condensed phases. aip.org
The table below summarizes key FTIR spectral data for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Phase | Reference |
| Aromatic C-H Stretch | 3100-3000 | Gas | researchgate.net |
| ν46 (c-type band) | 782.330949 | Gas | nih.gov |
| ν47 | 474 | Gas | rsc.org |
| ν48 | 167 | Gas | rsc.org |
Raman Spectroscopy (Conventional, SERS, Coherent Raman, Hyperspectral Imaging)
Raman spectroscopy offers a complementary vibrational spectroscopy technique for the analysis of this compound, with several advanced methods providing enhanced sensitivity and specificity.
Conventional Raman Spectroscopy has been used to study crystalline this compound under various conditions, such as high pressure. researchgate.net These studies have determined the pressure shift and Grüneisen parameters for both intermolecular and intramolecular phonons. researchgate.net For example, under shock compression, seven intramolecular vibration modes of this compound have been observed, with their corresponding Raman peaks shifting to higher frequencies (blue-shifted) as impact pressure increases. univ-smb.fr The frequencies of lattice modes in crystalline this compound are also highly sensitive to both pressure and temperature. aip.org
Surface-Enhanced Raman Scattering (SERS) provides a significant enhancement of the Raman signal, enabling the detection of trace amounts of this compound. This technique is particularly valuable for environmental monitoring, where pollutants are often present in low concentrations. researchgate.netfrontiersin.org By functionalizing SERS substrates, for instance with a hydrophobic film, it's possible to pre-concentrate non-polar molecules like this compound, further boosting detection capabilities. rsc.org Research has demonstrated the detection of this compound in aqueous solutions at parts-per-million levels using SERS substrates composed of gold nanoparticles on polystyrene beads. rsc.org The enhancement is attributed to both electromagnetic and charge-transfer mechanisms. nih.gov Using a gold colloid solution with an adjusted pH, limits of detection for this compound have been pushed down to the nanomolar range. nih.gov
Coherent Raman Spectroscopy techniques, such as Coherent anti-Stokes Raman scattering (CARS) and Stimulated Raman Scattering (SRS), have also been applied to this compound. Anomalous enhancement in the SRS of aromatic C–H stretching vibrations of this compound (at 3055 cm⁻¹) has been observed in a mixed solution with benzene (B151609) when a laser-induced plasma is generated. optica.org Multiplex picosecond coherent Stokes Raman spectroscopy has been used to study pentacene-doped this compound crystals. optica.orgntu.edu.tw
Hyperspectral Raman Imaging combines the chemical specificity of Raman spectroscopy with the spatial information of imaging, allowing for the visualization of the distribution of this compound within a sample. This has been demonstrated in the classification of a mixture of sulfur and this compound, where the characteristic Raman peaks of each component could be clearly identified and mapped. mdpi.com Even with systems that have a lower spectral resolution, the distinct peaks of this compound are discernible, enabling its spatial determination. mdpi.com This technique is also used for the spectral calibration of Raman hyperspectral imaging systems. mdpi.comresearchgate.net
The following table presents a selection of Raman spectral data for this compound.
| Raman Technique | Wavenumber (cm⁻¹) | Observation | Reference |
| Conventional | 1380 | C-C ring vibration | optica.org |
| Conventional | 3055 | Aromatic C-H stretching | optica.org |
| SERS | 1396 | Used for quantitation | researchgate.net |
| SRS | 3055 | Anomalously enhanced in benzene solution with LIP | optica.org |
Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy
Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy is a valuable technique for studying this compound, particularly when it is adsorbed on surfaces or present in solid mixtures. This method is adept at analyzing the electronic transitions within the molecule.
Studies of this compound on the surface of ice grains using UV-Vis diffuse reflectance spectroscopy have provided evidence for the occurrence of excited-state associates. acs.orgnih.gov The S₀ → S₁ electronic transitions related to this compound dimers or this compound-ice interactions show a small bathochromic (red) shift of no more than 3 nm. acs.orgnih.gov This indicates a weak interaction in the ground state but a strong tendency for this compound to aggregate on such surfaces. nih.gov
In more complex mixtures, such as coal, the characteristic absorption bands of the this compound system, typically around 220 nm and 280 nm, can be obscured or masked by the absorption regions of other aromatic compounds like monoaromatic rings. scispace.com This suggests that in such materials, the content of naphthalenoid hydrocarbons may be relatively low. scispace.com
Recent research on novel birefringent crystals containing a this compound-like unit has utilized UV-Vis-near-IR diffuse-reflectance spectra to determine their optical band gaps. acs.org The spectra of these materials help in understanding their optical properties, which are influenced by the alignment of the π-conjugated this compound-like groups. acs.org
Fluorescence Spectroscopy for Excited-State Phenomena
Fluorescence spectroscopy is an exceptionally sensitive technique for investigating the excited-state phenomena of this compound and its derivatives. This compound's native fluorescence makes it a useful intrinsic probe in various chemical environments.
The fluorescence of this compound is characterized by an emission from its lowest-lying singlet excited state (¹NPT). acs.org The fluorescence lifetime of this compound has been determined to be on the order of 10⁻⁶ seconds, establishing the long-wavelength absorption band as a transition to a metastable level. aip.org The emission spectrum can be influenced by the surrounding medium. For instance, in anionic micelles, a blue shift associated with an n-π transition and a significant increase in spectral intensity are observed, indicating the molecule's residence in a hydrophobic environment. niscpr.res.in
Studies of this compound in cryogenic liquids have provided insights into solute-solvent intermolecular interactions and excimer formation. colostate.edu At pressures above 30 kbar, an excimer-like fluorescence from defects in melt-grown this compound crystals can be excited. aip.org In frozen solutions, the emission spectrum can be complex, with bands assigned to excited dimers (excimers) of different orientations, this compound phosphorescence, and even fluorescence from trace impurities like anthracene (B1667546) populated via energy transfer from the excited this compound. acs.orgnih.gov
Delayed P-type fluorescence in this compound derivatives can also occur, which arises from the annihilation of two triplet excited state (³NPT*) units to produce an excited singlet state. acs.org The triplet state, which has a transient absorption maximum between 410-430 nm, is typically reached through intersystem crossing from the singlet excited state. acs.org
The selectivity of fluorescence spectroscopy allows for the differentiation of this compound from other fluorescent polycyclic aromatic hydrocarbons, such as anthracene, in a mixture. shimadzu.com By selecting an appropriate excitation wavelength (e.g., 290 nm for this compound), it is possible to selectively measure the emission spectrum of one component without significant interference from others. shimadzu.com
The table below summarizes key fluorescence data for this compound.
| Phenomenon | Excitation Wavelength (nm) | Emission Maximum (nm) | Conditions | Reference |
| Monomer Fluorescence | 290 | ~330 | In PMMA matrix | shimadzu.com |
| Triplet-Triplet Absorption | 355 (for sensitizer) | 410-430 | In acetonitrile | acs.org |
| Excimer-like Fluorescence | 514.5 | Broad, structureless | >30 kbar pressure | aip.org |
Emerging Analytical Approaches for Environmental Monitoring
The detection and quantification of this compound in environmental samples necessitate the development of rapid, sensitive, and selective analytical methods. Several emerging approaches are showing significant promise for the environmental monitoring of this compound and its metabolites.
Mass spectrometry (MS) coupled with chromatography is a cornerstone of modern environmental analysis. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is a well-established method for analyzing volatile and semi-volatile organic compounds like this compound. researchgate.netwiley.com Recent developments focus on simplifying sample preparation. For instance, a rapid GC/MS method for urinary 1- and 2-naphthol (this compound metabolites) involves a quick derivatization step that takes only seconds, followed by a short extraction before analysis. wiley.com For air monitoring, methods involving thermal desorption from adsorbent tubes followed by GC-MS allow for the measurement of sub-ppb levels of this compound, making them suitable for monitoring in both urban and rural areas. tandfonline.com
Liquid chromatography-mass spectrometry (LC-MS) is better suited for non-volatile and thermally labile compounds, including conjugated metabolites of this compound. mdpi.com High-resolution mass spectrometry (HR-MS) offers enhanced specificity and the ability to perform non-targeted screening for a wide range of contaminants. mdpi.com
Direct-injection mass spectrometry techniques are gaining traction for real-time air monitoring. Proton Transfer Reaction Mass Spectrometry (PTR-MS) can detect volatile organic compounds (VOCs) like this compound directly in the air without requiring pre-separation, offering high sensitivity with detection limits often in the parts-per-trillion (ppt) range. mdpi.com
Surface-Enhanced Raman Scattering (SERS) is also emerging as a powerful tool for the in-situ detection of environmental pollutants in aqueous media. frontiersin.org SERS-based nanosensors offer high sensitivity and the potential for creating portable, field-deployable devices. researchgate.net By designing SERS substrates that can selectively capture and concentrate PAHs from water, researchers have achieved very low limits of detection. rsc.orgnih.gov For example, gold nanoparticle-based substrates have been used to detect this compound in water at nanomolar concentrations. nih.gov The development of these SERS-based platforms is a promising alternative to traditional chromatographic techniques, which can be more time-consuming and less portable. researchgate.net
| Technique | Analyte(s) | Matrix | Key Advantage | Reference |
| GC-MS | This compound | Air | Sub-ppb detection limits | tandfonline.com |
| GC-MS | 1- and 2-naphthol | Urine | Rapid sample derivatization | wiley.com |
| PTR-MS | This compound (as a VOC) | Air | Real-time analysis, high sensitivity | mdpi.com |
| SERS | This compound | Water | High sensitivity, potential for portability | rsc.orgnih.gov |
Theoretical and Computational Studies of Naphthalene
Quantum Chemical Investigations
Quantum chemical methods are powerful tools for elucidating the molecular properties of naphthalene (B1677914) at the atomic and electronic levels. These computational techniques allow for the detailed examination of its structure and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method for studying this compound due to its favorable balance of computational cost and accuracy. DFT calculations have been employed to investigate a range of properties, including its electronic structure, optical properties, and thermochemical characteristics. samipubco.com
Recent research has utilized DFT with various basis sets to explore the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the resulting band gap. samipubco.comsamipubco.com For instance, a study employing the aug-cc-pVQZ basis set determined the HOMO-LUMO gap of this compound to be 4.75 eV. samipubco.comsamipubco.com This finding is consistent with other recent DFT studies that reported gaps of 4.71 eV and 4.74 eV. samipubco.comsamipubco.com DFT has also been instrumental in studying the formation of this compound from precursors like the reactions of phenyl with vinylacetylene and phenylacetylene. acs.org Furthermore, DFT calculations have been used to model the reactivity of this compound complexes, such as the lithiation of η⁶-tricarbonylchromium complex of this compound. researchgate.net
Hartree-Fock (HF) and Ab Initio Calculation Methods (e.g., CCSD(T), MP2)
Alongside DFT, Hartree-Fock (HF) and other ab initio methods provide a hierarchical approach to studying this compound's properties with increasing levels of accuracy. The HF method, while being a more fundamental approach, has been used in conjunction with DFT to provide a comparative analysis of this compound's electronic properties. samipubco.comsamipubco.com For example, NBO analysis of HF calculations indicated a less delocalized bonding picture in this compound compared to DFT results. samipubco.com
For more precise energy calculations, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed. acs.orgresearchgate.net These high-level ab initio calculations are crucial for obtaining accurate interaction energies and geometries, especially for this compound dimers and trimers. researchgate.netacs.org For instance, CCSD(T) calculations at the basis set limit have been used to estimate the intermolecular interaction energies of this compound dimers. researchgate.net Similarly, MP2 calculations have been used to investigate the structures of clusters formed between this compound and molecules like water and hydrogen sulfide (B99878). acs.org
Basis Set Selection and Optimization Strategies
The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For this compound, a variety of basis sets have been utilized, ranging from the minimal 3-21G to more extensive ones like aug-cc-pVQZ. samipubco.comsamipubco.com Studies have shown that larger basis sets, particularly those including diffuse functions (e.g., aug-cc-pVDZ), are essential for accurately describing properties like interaction energies and electronic excitations. acs.orgrsc.org
Optimization strategies often involve performing geometry optimizations at a lower level of theory (e.g., MP2/6-31G) and then conducting single-point energy calculations with a larger basis set and a higher level of theory (e.g., MP2/6-31+G). acs.org For studying vibrational spectra, basis sets like 6-311+G(d,p) have been shown to provide good agreement with experimental data. ahievran.edu.tr The selection of an appropriate basis set is often a compromise between the desired accuracy and the computational cost. acs.org
Electronic Structure and Reactivity Analysis
The electronic structure of this compound dictates its chemical reactivity and physical properties. Theoretical analyses provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Molecular Orbital Theory (HOMO, LUMO, Band Gap Analysis)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful model for understanding chemical reactivity. ucsb.edu The energy and localization of these orbitals are key to predicting how this compound will interact with other chemical species. ucsb.edu
The HOMO is the orbital from which electrons are most readily donated, making its location indicative of nucleophilic sites. ucsb.edu In this compound, the HOMO is localized with the highest density at the 1-position, explaining the preference for electrophilic substitution at this site. ucsb.edu The energy of the LUMO, on the other hand, indicates the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's stability and reactivity. samipubco.com A smaller band gap suggests a more reactive molecule. samipubco.com DFT calculations have reported the HOMO-LUMO gap for this compound to be around 4.75 eV. samipubco.comsamipubco.com
| Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |
| DFT/6-31G | -5.82 | -1.07 | 4.75 | samipubco.com |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. samipubco.comahievran.edu.tr It partitions the electron density into localized bonds and lone pairs, offering insights into hybridization, charge distribution, and delocalization effects. ahievran.edu.trresearchgate.net
Electrophilicity, Electrodonating, and Electroaccepting Properties
The ability of a chemical species to accept or donate electrons is fundamental to its reactivity. In the context of this compound, these properties can be quantified through computational methods such as Density Functional Theory (DFT). Electrophilicity (ω) measures the tendency of a molecule to accept electrons, while the electrodonating (ω-) and electroaccepting (ω+) powers describe its ability to give and receive electronic charge, respectively. samipubco.comjeires.comsamipubco.com
A higher electrophilicity value indicates a greater capacity to act as an electrophile. Conversely, a lower value for the electrodonating power (ω-) suggests a better electron donor. samipubco.com The transfer of electrons, denoted by ΔN, can also be calculated; a positive value indicates that the molecule acts as an electron donor. samipubco.com
Computational studies using both DFT and Hartree-Fock (HF) methods with various basis sets have been performed to determine these properties for this compound. samipubco.com The results highlight how different theoretical approaches can influence the calculated values. For instance, using the cc-pVQZ basis set, the highest values for electrophilicity, electrodonating power, and electroaccepting power were observed. samipubco.com
Below is a table summarizing the calculated electronic properties of this compound using the DFT method with different basis sets.
| Basis Set | Electrophilicity (ω) in eV | Electrodonating Power (ω-) in eV | Electroaccepting Power (ω+) in eV |
| cc-pVQZ | 9.79 | 3.95 | 0.20 |
| aug-cc-pVQZ | 9.79 | 3.95 | 0.20 |
| cc-pVDZ | 9.77 | 3.94 | 0.20 |
| aug-cc-pVDZ | 9.77 | 3.94 | 0.20 |
| 6-311G | 9.75 | 3.93 | 0.20 |
| 6-31G | 9.74 | 3.93 | 0.20 |
| SSD | 9.76 | 3.94 | 0.20 |
| 3-21G | 9.74 | 3.93 | 0.20 |
Molecular Hardness and Softness Characterization
Molecular hardness (η) and softness (S) are concepts derived from DFT that help to characterize the reactivity of a molecule. samipubco.comdergipark.org.tr Hardness is a measure of the resistance to a change in electron distribution or charge transfer. jeires.com A molecule with a large HOMO-LUMO gap is considered a hard molecule, while a small HOMO-LUMO gap indicates a soft molecule that is more reactive. samipubco.com Softness is the reciprocal of hardness and indicates the molecule's ability to receive electrons. samipubco.comsinaweb.net
Studies have shown a direct relationship between the energy band gap and molecular hardness. samipubco.com For this compound, the calculated hardness and softness vary depending on the computational method and basis set used. For example, a study found the greatest hardness to be 0.42 eV using the 3-21G/DF and HF approach, while the highest softness was 2.47 eV with the aug-cc-pVQZ basis set. samipubco.com Another study reported a hardness of 2.62 eV and a softness of 0.38 eV⁻¹ for this compound. researchgate.net The lowest hardness for this compound was reported as 2.371 eV, corresponding to the greatest softness of 0.42 eV. samipubco.com
The following table presents calculated values for the hardness and softness of this compound from a DFT study.
| Basis Set | Hardness (η) in eV | Softness (S) in eV⁻¹ |
| aug-cc-pVQZ | 2.37 | 0.42 |
| cc-pVQZ | 2.38 | 0.42 |
| aug-cc-pVDZ | 2.39 | 0.42 |
| cc-pVDZ | 2.40 | 0.42 |
| SSD | 2.41 | 0.41 |
| 6-311G | 2.42 | 0.41 |
| 6-31G | 2.43 | 0.41 |
| 3-21G | 2.44 | 0.41 |
Spectroscopic Property Prediction and Interpretation
Computational Vibrational Spectroscopy (IR, Raman)
Computational methods, particularly DFT, are powerful tools for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. doi.orgniscpr.res.innih.gov These calculations provide vibrational frequencies and intensities that can be compared with experimental data to assign the observed spectral bands to specific molecular motions. niscpr.res.inresearchgate.net
The vibrational spectra of this compound have been the subject of numerous theoretical and experimental investigations. doi.org DFT calculations at the B3LYP/cc-pVDZ level have been used to compute the harmonic vibrational frequencies, IR intensities, and Raman activities. doi.org To improve the agreement with experimental data, calculated frequencies are often scaled using specific factors. doi.orgkiku.dk
For this compound, which has D2h symmetry, the C-H stretching vibrations are calculated to occur in the range of 3058–3031 cm⁻¹. kiku.dk In the IR spectrum, symmetric C-H stretching of B2u symmetry is calculated at 3047 cm⁻¹ (with an intensity of 59.4 km/mole). kiku.dk In the Raman spectrum, symmetric (Ag symmetry) and asymmetric (B3g symmetry) C-H stretching vibrations are predicted at various wavenumbers. kiku.dk The most intense peak in the infrared spectrum of this compound is predicted at 772 cm⁻¹, which corresponds to an out-of-plane C-H bending deformation and aligns well with the experimental value of 782 cm⁻¹. researchgate.net
The table below shows a selection of calculated and experimental vibrational frequencies for this compound.
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) (B3LYP/cc-pVDZ) | Experimental Frequency (cm⁻¹) |
| C-H stretch | B2u | 3047 | ~3058 |
| C-H stretch | Ag | 3048 | ~3054 |
| C-H stretch | Ag | 3024 | - |
| C-H stretch | B3g | 3035 | - |
| C-H stretch | B3g | 3017 | - |
| C-H out-of-plane bend | B3u | 772 | 782 |
| C-C-H in-plane bend | B1u | 1257 | 1268 |
Electronic Absorption and Emission Spectra Modeling (UV-Vis, Fluorescence)
Theoretical modeling is crucial for understanding the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating these spectra. rsc.org
Calculations of the absorption spectra of this compound in the UV-Vis range have been performed using methods like PBE0 and second-order approximate coupled-cluster (CC2). rsc.org The vertical excitation energy for the first excited state of this compound was calculated to be 4.49 eV using the PBE0 functional. rsc.org The simulated absorption spectra generally show good agreement with experimental data, although they often require a shift in energy to match precisely. rsc.org For example, the absorption spectrum calculated at the PBE0 level agreed well with the experimental spectrum after a blue-shift of 0.48 eV. rsc.org
The fluorescence of this compound is also a subject of computational study. The emission spectrum of this compound powder shows distinct bands. researchgate.net The two lowest-lying singlet excited states, denoted as ¹La and ¹Lb, are particularly important. nih.gov Advanced multireference methods have provided evidence that the excimer fluorescence of this compound originates from the ¹La state, which results from an inversion of the ¹La and ¹Lb-derived dimer states upon excimer formation. nih.gov
Analysis of Excited-State Associates and Solvation Effects
The spectroscopic properties of this compound can be significantly influenced by its environment, including the formation of excited-state associates (excimers) and interactions with solvent molecules. rsc.orgnih.gov Computational studies play a key role in elucidating these effects.
DFT and second-order algebraic diagrammatic construction (ADC(2)) calculations have provided evidence for the existence of excited-state associates of this compound. nih.govacs.org These studies show that both excimer and localized triplet minima can exist for this compound dimers. mdpi.comnih.gov In the excimer state, the spin density is delocalized over the two this compound units, which adopt a face-to-face arrangement with a short intermolecular distance. mdpi.comnih.gov In contrast, in the localized minima, the spin density is confined to a single molecule. mdpi.comnih.gov
The computed absorption spectra of these different species vary significantly. Excimer minima are characterized by a very intense absorption band peaking above 500 nm. mdpi.comnih.gov The absorption spectra of localized minima are also dependent on the stacking geometry and differ from that of an isolated this compound molecule. mdpi.comnih.gov Solvation effects are also important. For example, studies of this compound on the surface of ice grains have shown that interactions with the ice can cause small bathochromic (red) shifts in the electronic transitions. nih.govacs.org
Intermolecular Interactions and Aggregation Behavior
The aggregation of this compound molecules is driven by non-covalent intermolecular interactions, primarily π-stacking. acs.orgresearchgate.net These interactions are fundamental to the self-assembly of this compound and its derivatives into various nanostructures. rsc.orgacs.org
Computational studies, including molecular dynamics (MD) simulations, are employed to understand the nature and strength of these interactions. rsc.orgrsc.org These simulations can reveal how factors like solvent polarity influence the π-stacking and the resulting aggregate morphology. rsc.orgrsc.org For instance, in polar media, enhanced π-π interactions can lead to the formation of different self-assembled superstructures with distinct emission colors. rsc.orgrsc.org
The aggregation behavior of this compound derivatives has been studied extensively. For example, diketopyrrolopyrrole derivatives appended with this compound can form J-type aggregates at higher concentrations, with the extent of aggregation being influenced by the molecular structure. researchgate.netrsc.org DFT and TD-DFT studies have shown that more planar geometries can lead to stronger π-π stacking interactions, favoring the formation of J-aggregates. researchgate.netrsc.org Similarly, naphthalenediimides (NDIs) can self-assemble through π-π stacking, and the nature of the resulting aggregates (H-type or J-type) can depend on factors like the length of alkyl chains attached to the imide positions. latrobe.edu.au
π-π Stacking Interactions
The interaction between the π-electron systems of aromatic rings, known as π-π stacking, is a fundamental non-covalent force that governs the structure and properties of many chemical and biological systems. In the case of this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of these interactions. rasayanjournal.co.inresearchgate.net
DFT calculations have shown that the stability of this compound dimers is highly dependent on their conformation. rasayanjournal.co.in Different stacked arrangements, such as parallel-displaced and T-shaped geometries, exhibit varying interaction energies. The M06-2X functional, a DFT method well-suited for studying non-covalent interactions, has been effectively used to analyze the π-π stacking in this compound dimers. rasayanjournal.co.inresearchgate.net These studies reveal that the interaction energy is sensitive to the relative orientation and distance between the two this compound molecules. rasayanjournal.co.in For instance, investigations into the 2-naphthalenethiol (B184263) dimer, a substituted this compound, identified two stable isomers with a parallel-displaced crossed orientation. uva.esacs.org Symmetry-Adapted Perturbation Theory (SAPT) analysis of this system indicated that dispersion forces are the dominant attractive force, contributing about 66% to the stability, with electrostatics accounting for 27%. uva.esacs.org
Computational models have also explored the complexation of this compound derivatives with other molecules. For example, studies on a chain-folding molecule with two this compound diimide units showed complementary face-to-face π-π stacking interactions with a pyrenyl tweezer-molecule, with average interplanar stacking distances of 3.4 to 3.5 Å. reading.ac.uk
Cation-π and X-H···π Interactions (e.g., with Water, Hydrogen Sulfide)
This compound's electron-rich π-system readily interacts with cations (cation-π interactions) and with the hydrogen atoms of various molecules (X-H···π interactions). These interactions are crucial in understanding this compound's behavior in different chemical environments.
Cation-π Interactions: The attraction between a cation and the face of an aromatic ring is a significant non-covalent interaction. acs.orgacs.org Computational studies have shown a steady, albeit small, increase in cation-π binding energies when moving from benzene (B151609) to larger polycyclic aromatic hydrocarbons like this compound. acs.org The interaction is primarily electrostatic in nature, arising from the attraction between the positive charge of the cation and the negative electrostatic potential on the face of the this compound ring. acs.orgacs.org The presence of water can influence these interactions; studies on hydrated cations show that the interaction with a π-system involves a competition between the direct cation-π attraction and the hydration energy of the ion. rsc.org For instance, a hydrated potassium ion can interact directly with a graphene surface (a large π-system), while a hydrated lithium ion interacts indirectly, mediated by water molecules. rsc.org
X-H···π Interactions: this compound can form hydrogen bonds with molecules like water and hydrogen sulfide, where the π-cloud acts as a weak hydrogen bond acceptor. Ab initio calculations on the interactions of water and hydrogen sulfide with indole, a related aromatic system, have shown that stable complexes are formed through X-H···π contacts. researchgate.netresearchgate.net While the interaction energies for water and hydrogen sulfide complexes are similar, the nature of the interaction differs. For water complexes, electrostatic and dispersion forces contribute almost equally. researchgate.netresearchgate.net In contrast, for hydrogen sulfide complexes, dispersion is the predominant stabilizing force. researchgate.netresearchgate.net Studies on anion clusters of this compound with various solvents, including water, have also been conducted to understand the intermolecular interactions involving an aromatic anion. nih.gov
Studies of this compound Dimers and Solvent Clusters (e.g., this compound·Arₙ)
The study of this compound dimers and its clusters with solvent molecules provides fundamental insights into intermolecular forces and the initial stages of condensation and particle formation.
This compound Dimers: Computational studies have been essential in characterizing the different isomers of the this compound dimer. mdpi.com The first triplet excited state of the this compound dimer has been described as an ideal model system for investigating triplet-triplet interactions between molecules with π-systems. mdpi.com Both localized and delocalized (excimer) triplet states have been identified, with their relative stability depending on the stacking arrangement and the inclusion of thermal and vibrational effects. mdpi.comnih.gov High-resolution infrared spectroscopy combined with quantum chemical calculations has provided evidence for a prevalent parallel-displaced this compound dimer structure. chemrxiv.org Experimental studies on this compound dimer cations in ion-beam storage rings have observed their radiative cooling, with the position of the charge resonance band shifting over time, which can be correlated with the ion's internal temperature. rsc.org
Solvent Clusters: The interaction of this compound with solvent molecules has been investigated through the study of anion clusters. nih.gov Photoelectron spectroscopy of mass-selected this compound anion clusters, (Np)₁⁻(Sol)ₙ (where Sol can be benzene, this compound, water, or acetone), has been used to estimate their electron affinities. nih.gov Theoretical calculations for the this compound-acetone anion cluster suggest a π-shaped geometry dominated by π-hydrogen bonding. nih.gov As more solvent molecules are added, solvent-solvent interactions begin to compete with the ion-solvent interactions in determining the cluster's geometry. nih.gov
Molecular Dynamics and Simulation of this compound Systems
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of this compound systems, from its behavior in solution to its role in material formation.
MD simulations have been employed to study the solvation of this compound in various solvents. For instance, coupled quantum mechanical/molecular dynamics simulations of this compound in acetonitrile (B52724) revealed that while the influence of induced electrostatic interactions on the solvation shell structure is minor, they significantly contribute to the electrostatic spectral shifts. aip.org Other simulations have focused on the adsorption of this compound onto mineral surfaces like montmorillonite (B579905) and kaolinite. mdpi.com These studies showed that this compound has a stronger interaction with montmorillonite due to larger electrostatic forces and tends to adsorb on the alumina (B75360) octahedral surface of kaolinite. mdpi.com
Simulations have also been used to predict the crystal growth of this compound. By simulating the growth at constant supersaturation from an ethanol (B145695) solution, researchers have been able to predict the steady-state crystal shape. rsc.org Furthermore, MD simulations have been instrumental in studying the formation of this compound particles. One study simulated the rapid expansion of a supercritical solution of this compound in carbon dioxide, observing the precipitation of this compound particles as the solubility decreases during expansion. acs.org Another set of simulations, using reactive force fields (ReaxFF MD), investigated the initial stages of this compound pyrolysis, revealing that the presence of sodium can catalyze and accelerate the process, promoting the formation of carbon nuclei through the formation of a Na⁺-π structure. mdpi.com
Mechanistic Modeling of Environmental Fate and Biotransformation Pathways (e.g., WWTP Fate Modeling)
Mechanistic models are crucial for predicting the environmental fate of this compound and understanding its biotransformation pathways, particularly in engineered systems like wastewater treatment plants (WWTPs).
In conventional activated sludge plants, the primary removal mechanisms for polycyclic aromatic hydrocarbons (PAHs) like this compound are adsorption to sludge, volatilization, and biotransformation. mdpi.comuchile.cl Mechanistic models have been developed to assess the fate of this compound in both the water and sludge lines of WWTPs. mdpi.comuchile.cl These models indicate that in the water line, sorption to sludge is the predominant mechanism, while in the sludge line, desorption is dominant. mdpi.comuchile.cl Modeling is a valuable tool to overcome the complexity and cost associated with monitoring and quantifying PAHs in these systems. mdpi.comuchile.cl
Advanced Naphthalene Applications in Materials Science and Industrial Processes
Naphthalene (B1677914) as a Precursor for Advanced Materials
The rigid, planar structure and electron-rich nature of the this compound ring make it an ideal scaffold for building high-performance materials. Its derivatives are integral to the production of organic electronics, robust polymers and resins, and vibrant, stable colorants.
This compound and its derivatives, particularly this compound diimides (NDIs), are at the forefront of n-type organic semiconductor research. ontosight.airsc.org These materials are crucial for developing organic electronic devices, such as organic thin-film transistors (OTFTs) and organic electrochemical transistors (OECTs), which are essential components of complementary circuits. ontosight.airsc.orgcetjournal.itbiofinechemical.commdpi.com
The molecularly planar and rigid structure of this compound imparts good electron transport capabilities. ontosight.ai NDI-based derivatives are particularly noted for their low LUMO (Lowest Unoccupied Molecular Orbital) energy levels, high electron affinity, and excellent thermal and chemical stability, making them promising for air-stable, high-performance organic semiconductors. ontosight.ainih.gov Researchers have synthesized various NDI-based copolymers with tunable electronic properties, achieving electron mobilities suitable for practical applications in transistors. biosynth.com For instance, alternating donor-acceptor copolymers using NDI as the acceptor unit have demonstrated electron mobility as high as 0.07 cm²/(V s). biosynth.com
Recent research has focused on modifying the this compound core to enhance performance. Dichloro this compound diimide substituted with fluoroalkyl chains, for example, is easily processed under ambient conditions and exhibits extreme stability, making it a record-holder among small molecules for electron charge-carrier mobility in air. cetjournal.it The development of such materials paves the way for "plastic electronics," including flexible solar cells, luminous wallpapers, and advanced sensors. cetjournal.it
Table 1: Research Findings in this compound-Based Semiconductors
| This compound Derivative | Key Finding | Application Area |
| This compound Diimide (NDI) Copolymers | Achieved electron mobility up to 0.07 cm²/(V s) in n-channel and ambipolar OFETs. biosynth.com | Organic Field-Effect Transistors (OFETs) |
| Dichloro this compound Diimide (Fluoroalkylated) | Exhibits very high electron charge-carrier mobility and is stable and processable under ambient conditions. cetjournal.it | High-Performance Organic Semiconductors |
| NDI-based Small-Molecule OMIECs (gNDI-Br₂) | Demonstrated high volumetric capacitance (203.2 F cm⁻³) and operates in accumulation mode, making it suitable for bioelectronics. biofinechemical.commdpi.com | Organic Electrochemical Transistors (OECTs) |
| This compound Flanked Diketopyrrolopyrrole (DPP) Monomers | Showed high thermal stability (up to 400 °C) and p-type mobility of 0.019 cm² V⁻¹ s⁻¹ in OFETs. chemrxiv.org | Organic Field-Effect Transistors (OFETs) |
This compound's aromatic structure contributes to the synthesis of polymers and resins with enhanced thermal stability, chemical resistance, and specific mechanical properties. ontosight.ainih.gov These materials are used in high-performance applications where durability is critical.
One significant application is in the creation of epoxy resins. nih.govacs.orgmdpi.com Incorporating the this compound moiety into the epoxy polymer backbone results in materials with higher glass transition temperatures (Tg) and improved thermal stability compared to conventional phenyl-based resins. nih.govmdpi.com For example, this compound-based epoxy resins have been shown to have Tg values in the range of 175–213 °C. nih.gov This increased heat resistance is attributed to the rigid and planar structure of the this compound ring. nih.gov
Another important this compound-based polymer is polybutylene naphthalate (PBN). cdhfinechemical.com PBN is a crystalline resin produced through the polycondensation of this compound dicarboxylic acid (NDC) and 1,4-butanediol. cdhfinechemical.com The presence of the this compound skeleton gives PBN unique properties, including excellent abrasion and chemical resistance, superior barrier performance against gases and water vapor, and a high melting point of 243 °C. cdhfinechemical.com this compound-based polymers have also been developed from naphthols, which can provide even greater hydrophobicity and heat resistance than traditional phenol-derived polymers. Current time information in Bangalore, IN.
This compound is a cornerstone of the synthetic dye and pigment industry, serving as a key intermediate for a vast range of colorants. marketsandmarkets.comrsc.orgontosight.ai Its derivatives, such as naphthols, naphthylamines, and this compound sulfonic acids, are fundamental building blocks in the manufacture of dyes used in the textile, printing, and coatings industries. marketsandmarkets.comrsc.orgmdpi.com
These intermediates are essential for synthesizing various dye classes, including azo dyes, which are widely used for coloring textiles like cotton, polyester, and silk. rsc.org The chemical modification of this compound derivatives allows for the creation of a wide spectrum of hues and shades with high color intensity, brightness, and stability. marketsandmarkets.com For example, this compound sulfonic acids are precursors to naphthols, which are then used to produce pigments and dyestuffs. rsc.org
Furthermore, the this compound framework is the basis for rylene dyes, a class of high-performance industrial pigments known for their exceptional chemical, thermal, and light stability. nih.govresearchgate.net this compound diimides (NDIs), the smallest of the rylene diimides, are themselves fluorescent and chemically robust, finding use as industrial dyes and pigments. nih.gov Derivatives like this compound this compound sulfonate (NNO) also act as crucial dispersants, ensuring uniform coloration in paints, inks, and plastics by preventing pigment particles from clumping together. nih.gov
Catalysis and Industrial Chemical Synthesis
Beyond its role in materials, this compound and its derivatives are pivotal in industrial chemical processes, acting as ligands in catalytic systems and as precursors for the synthesis of specialized fine chemicals and agrochemicals.
This compound derivatives play a significant role in modern catalysis, particularly as ligands in transition-metal-catalyzed reactions. Ligands are crucial for controlling the reactivity and selectivity of a metal catalyst. The bulky and electronically tunable nature of the this compound scaffold makes its derivatives effective ligands in important reactions like cross-coupling.
One of the most well-known examples is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a chiral phosphine (B1218219) ligand based on a binaphthyl backbone. While not a simple this compound derivative, its structure is composed of two this compound units and is renowned for its use in asymmetric catalysis. More directly, this compound phosphine derivatives have been shown to be highly effective ligands. For instance, introducing a bulky alkyl substituent at the C-5 position of a this compound phosphine ligand increases the electron density on the phosphorus atom, which in turn boosts the catalytic activity of palladium in Suzuki cross-coupling reactions. rsc.org
In a different approach, this compound-1,8-diaminato (dan)-substituted arylboron compounds have been developed for Suzuki-Miyaura cross-coupling. nih.govacs.org The 'dan' group acts as a protecting moiety that stabilizes the organoboron reagent, allowing for reactions to proceed efficiently with weak bases. nih.govacs.org Additionally, porous aromatic polymers synthesized from this compound serve as highly effective supports for palladium nanoparticles. These supported catalysts are used in ligand-free cross-coupling reactions like Suzuki, Sonogashira, and Heck, demonstrating high activity and selectivity. cetjournal.itcetjournal.itresearchgate.net
This compound is a primary raw material for the synthesis of a multitude of fine chemicals and agrochemicals. nih.govontosight.aigoogleapis.com Its derivatives are used as key intermediates in the production of insecticides, fungicides, and plant growth regulators. biosynth.comrsc.org
A prominent example in the agrochemical sector is the insecticide carbaryl, which is 1-naphthyl-N-methylcarbamate. rsc.org this compound acetic acid is another important derivative used as a plant growth regulator to improve crop yields. rsc.org The synthesis of such specialized molecules often involves the regioselective functionalization of the this compound ring, which is an active area of chemical research. nih.gov For instance, methods for producing 2-(halogenated methyl)naphthalenes have been developed, as these compounds are useful synthetic intermediates for various pharmaceuticals and agrochemicals. rsc.org
The production of fine chemicals also relies heavily on this compound. Alkylated naphthalenes, synthesized via the Friedel-Crafts reaction, are used as high-performance lubricants and additives. ontosight.ai Furthermore, the synthesis of functionalized naphthalenes, such as naphthalenecarboxylic acids and their esters, provides intermediates for a wide range of products, including pharmaceuticals and other industrial chemicals. mdpi.comresearchgate.net
Environmental Regulatory Frameworks and Risk Management Research Excluding Human Health Risk Assessment
Development of Environmental Quality Standards (EQS) for Naphthalene (B1677914)
Environmental Quality Standards (EQS) are established to protect aquatic ecosystems from the adverse effects of chemical pollutants. For this compound, these standards are derived from ecotoxicological data and are crucial for regulatory purposes.
In the European Union, this compound is recognized as a priority substance under the Water Framework Directive. The EQS for this compound in inland surface waters is an Annual Average (AA-EQS) of 2.4 µg/L. This standard is designed to protect against long-term, chronic effects. For marine waters, the EU has also established an AA-EQS of 2.4 µg/L europa.eujiscmail.ac.uk.
In the United States, the Environmental Protection Agency (EPA) has established ambient water quality criteria for this compound. For the protection of freshwater aquatic life, the chronic criterion is 620 µg/L, while the acute criterion is 2,300 µg/L wikipedia.org. For saltwater aquatic life, the acute criterion is 2,350 µg/L; however, no chronic criterion for saltwater has been established by the EPA wikipedia.org. It is important to note that individual states may adopt their own water quality standards. For instance, New Jersey has set a ground water quality standard of 300 µg/L for this compound nih.gov.
The following table summarizes the Environmental Quality Standards for this compound in water:
| Jurisdiction/Body | Water Body Type | Standard Type | Value |
| European Union | Inland Surface Waters | Annual Average (AA-EQS) | 2.4 µg/L |
| European Union | Marine Waters | Annual Average (AA-EQS) | 2.4 µg/L |
| US EPA | Freshwater | Chronic | 620 µg/L |
| US EPA | Freshwater | Acute | 2,300 µg/L |
| US EPA | Saltwater | Acute | 2,350 µg/L |
| New Jersey, USA | Ground Water | Quality Criterion | 300 µg/L |
Predicted No-Effect Concentrations (PNECs) in Environmental Compartments
Predicted No-Effect Concentrations (PNECs) represent the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. These values are derived from toxicity data and are fundamental in environmental risk assessment umass.edu.
Aquatic Ecosystems (Water and Sediment)
For aquatic ecosystems, PNECs are derived from a range of toxicity studies on various organisms. The European Union's risk assessment report for this compound established a PNEC for freshwater of 2.4 µg/L jiscmail.ac.uk. This value is based on chronic toxicity data for the most sensitive aquatic species. For marine environments, a PNEC of 2.4 µg/L has also been proposed europa.eu.
For freshwater sediment, a PNEC of 67.2 µg/kg has been calculated, taking into account the partitioning of this compound between water and sediment jiscmail.ac.uk.
The table below presents the PNEC values for this compound in aquatic ecosystems:
| Environmental Compartment | PNEC Value |
| Freshwater | 2.4 µg/L |
| Marine Water | 2.4 µg/L |
| Freshwater Sediment | 67.2 µg/kg |
Terrestrial Ecosystems
The derivation of a specific PNEC for terrestrial ecosystems for this compound is complex and not as well-established as for aquatic environments. Some assessments have indicated that PNECs for this compound in soil have not been formally calculated industrialchemicals.gov.au. However, toxicity data for soil-dwelling organisms are available. For example, the median lethal concentration (LC50) for the soil invertebrate Folsomia candida exposed to this compound is 11.2 mg/kg of soil industrialchemicals.gov.au. Such data are used in risk assessments to evaluate potential harm to the terrestrial environment. The risk assessment for this compound in the EU identified potential risks to the terrestrial environment, primarily from atmospheric deposition service.gov.uk.
Wastewater Treatment Plant (WWTP) Microorganisms
Methodologies for Environmental Risk Assessment and Exposure Characterization
Environmental risk assessment for this compound follows a structured approach that involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. The process utilizes both measured environmental concentrations and modeled predictions service.gov.uk.
A key component of the risk assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is the estimated concentration of a substance in an environmental compartment, while the PNEC is the concentration below which harmful effects are unlikely. The PEC/PNEC ratio, also known as the risk quotient (RQ), is calculated to characterize the risk. An RQ greater than 1 indicates a potential risk to the environment, warranting further investigation or risk management measures wikipedia.org.
Exposure characterization for this compound considers its various sources, including industrial releases, vehicle emissions, and the use of consumer products like mothballs service.gov.uk. Its environmental fate and transport are also evaluated, considering processes such as volatilization, adsorption to soil and sediment, and biodegradation claire.co.uk. Multimedia fate and transport models are often employed to predict the distribution of this compound in the environment industrialchemicals.gov.au.
Monitoring Strategies for this compound in Environmental Media
Effective monitoring strategies are essential for assessing the presence and concentration of this compound in the environment, tracking trends, and ensuring compliance with regulatory standards. A variety of analytical methods are employed for the detection and quantification of this compound in different environmental media.
For water samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and highly sensitive method capable of detecting trace amounts of this compound olympianwatertesting.com. High-Performance Liquid Chromatography (HPLC) is another common technique valued for its efficiency olympianwatertesting.com. Monitoring programs, such as the Unregulated Contaminant Monitoring (UCM) program under the Safe Drinking Water Act in the United States, have included this compound to assess its occurrence in public water systems epa.gov.
In air , monitoring strategies often involve both active and passive sampling methods. Active methods may use sorbent tubes followed by thermal desorption and GC-MS analysis. Passive air samplers, such as those using polyurethane foam (PUF), can be deployed for long-term monitoring to determine time-weighted average concentrations nih.gov. The US EPA has developed standardized methods, such as TO-15 for canister sampling and TO-13A for sorbent-based sampling, for measuring this compound in ambient air umass.edu.
For soil and sediment , monitoring involves collecting representative samples, followed by extraction of this compound using appropriate solvents and subsequent analysis by GC-MS or HPLC. The sampling strategy is crucial for obtaining accurate and representative data, especially for heterogeneous matrices like soil jiscmail.ac.uk.
Remediation and Mitigation Technologies for this compound Contamination (Beyond Bioremediation)
This compound contamination in soil and water sources necessitates the development and application of effective remediation technologies. Beyond bioremediation, several physicochemical methods have been extensively researched and implemented to remove or degrade this pollutant. These technologies leverage chemical and physical processes to achieve high removal efficiencies and are often employed where biological methods are too slow or ineffective.
Adsorption using activated carbon is a widely utilized and effective method for removing this compound from aqueous solutions. nih.gov This technique relies on the high surface area and porous structure of activated carbon, which provides numerous sites for this compound molecules to bind, primarily through physical adsorption. The effectiveness of this process is influenced by the characteristics of the activated carbon, such as its source material and preparation method, as well as operational parameters like pH, temperature, and contact time. researchgate.net
Research has demonstrated that activated carbons derived from various materials are effective for this compound removal. For instance, activated carbon produced from Borassus flabellifer shells has shown optimal this compound removal at a pH of 7 and a temperature of 40°C. researchgate.net Similarly, activated carbons designated AG-5 and DTO have shown maximum adsorption capacities of 24.57 mg/g and 30.28 mg/g, respectively. nih.gov Studies using activated carbon fibers (ACFs) at elevated temperatures have recorded adsorption capacities as high as 493 mg/g, highlighting the importance of the adsorbent's mesoporous structure and hydrophobicity. mdpi.comnih.gov The interaction is often driven by π-π dispersion and electron donor-acceptor mechanisms between the this compound molecule and the carbon surface. mdpi.com Novel adsorbents like graphene and graphene oxide, synthesized from rice straw, have also been tested, showing maximum removal percentages of 85% and 65%, respectively. oatext.com
Table 1: Comparison of this compound Removal Efficiency by Activated Carbon Adsorbents
| Adsorbent | Source Material/Type | Adsorption Capacity / Removal Efficiency | Optimal Conditions | Citations |
|---|---|---|---|---|
| Activated Carbon | Borassus flabellifer Shell | Maximum percent removal attained | pH 7, 40°C, 8 g dosage | researchgate.net |
| DTO Activated Carbon | Coal | 30.28 mg/g | Static conditions | nih.gov |
| AG-5 Activated Carbon | Coal | 24.57 mg/g | Static conditions | nih.gov |
| ACF-A | Fiber | 493 mg/g | Elevated temperature | mdpi.com |
| Graphene (G) | Rice Straw | 85% | pH 7, 30°C, 2 g/L dose | oatext.com |
| Graphene Oxide (GO) | Rice Straw | 65% | pH 7, 30°C, 2 g/L dose | oatext.com |
| OPLAC | Oil Palm Leaves | 70.5% (from Produced Water) | pH 3, 2197 mg/L dose, 72 min | utp.edu.my |
| Coconut Shell AC | Coconut Shell | >60% (from used oil) | Not specified | sapub.org |
Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants like this compound. These processes are capable of mineralizing this compound into less harmful compounds such as carbon dioxide and water.
Ozonation: This process involves bubbling ozone (O3) through contaminated water. Ozone can directly oxidize this compound or decompose to form hydroxyl radicals. Studies have shown that ozonation is significantly more effective than simple aeration, achieving an average this compound removal of 55% compared to 37% for aeration. asianpubs.orgresearchgate.net The efficiency of ozonation is highest in acidic environments (pH < 5) with increased contact time. asianpubs.orgresearchgate.net Catalytic ozonation, using a catalyst such as nickel oxide, can further enhance degradation, with one study achieving 95% this compound elimination in 60 minutes in an ethanol (B145695)/water mixture. nih.gov
Fenton's Reagent: The Fenton process uses a mixture of hydrogen peroxide (H2O2) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. jetir.org This method is a promising treatment for removing hazardous organic pollutants from soil and water. jetir.orgresearchgate.net Research has shown that the addition of ferrous iron to a solution containing hydrogen peroxide can lead to a 67-99% disappearance of this compound. nih.gov In soil remediation, pretreatment with Fenton's reagent has been shown to enhance the mineralization of polycyclic aromatic hydrocarbons (PAHs) by an average of 87%. researchgate.net
Photocatalysis: This AOP utilizes a semiconductor photocatalyst, such as Titanium Dioxide (TiO2) or Zinc Oxide (ZnO), which, when irradiated with light (typically UV), generates electron-hole pairs that produce hydroxyl radicals. ekb.egacs.org Studies using ZnO nanoparticles have achieved over 90% photocatalytic degradation of this compound in 395 minutes. ekb.egekb.eg In another study, electrospun mesoporous TiO2 nanofiber mats demonstrated rapid degradation, reducing a 25 ppm this compound solution to near zero in just 13 minutes with a sufficient catalyst loading. acs.org Similarly, Fe3O4 nanoparticles under visible light irradiation achieved a degradation rate of 81.1% in the presence of H2O2. royalsocietypublishing.org
Table 2: Effectiveness of Advanced Oxidation Processes (AOPs) for this compound Degradation
| AOP Method | Catalyst/Reagents | Degradation/Removal Efficiency | Key Conditions | Citations |
|---|---|---|---|---|
| Ozonation | Ozone (O3) | 55% average removal | Acidic pH (< 5), 15 min contact time | asianpubs.orgresearchgate.net |
| Catalytic Ozonation | Ozone (O3) + Nickel Oxide | 95% elimination | 60 min, 30:70 ethanol/water mix | nih.gov |
| Fenton's Reagent | H2O2 + Ferrous Iron | 67-99% disappearance | Presence of ferrous iron | nih.gov |
| Fenton's Reagent (Soil) | H2O2 + FeSO4 | 87% average mineralization of PAHs | 56-day incubation | researchgate.net |
| Photocatalysis | Zinc Oxide (ZnO) NPs | >90% degradation | 395 min, pH 12, UV irradiation | ekb.egekb.eg |
| Photocatalysis | Titanium Dioxide (TiO2) Nanofibers | ~100% degradation | 13 min, 15 mg catalyst loading | acs.org |
| Photocatalysis | Fe3O4 NPs | 81.1% degradation | With H2O2, visible light, 8 hours | royalsocietypublishing.org |
Besides adsorption and AOPs, other physical and chemical methods are employed for this compound remediation.
Soil Washing: This technique involves using a washing solution to extract and separate contaminants from soil. sapub.org Vegetable oils, such as palm kernel oil, coconut oil, and used cooking oil, have been successfully used as solubilizing agents to remove this compound from contaminated soils. Research has shown that these oils can achieve removal efficiencies ranging from 87.3% to 99% in 6 hours for soils contaminated with 50 to 150 mg/kg of this compound. sapub.orgresearchgate.net
Air Stripping: Air stripping is an effective technology for purifying groundwater and wastewater containing volatile organic compounds (VOCs) like this compound. wikipedia.orgepa.gov The process works by maximizing the contact between contaminated water and air, which transfers the volatile this compound from the liquid phase to the vapor phase. wikipedia.orgnewterra.com The contaminated air stream can then be treated. This technology is particularly suitable for compounds with a relatively high Henry's Law coefficient and can achieve removal of up to 98% of VOCs. epa.govnewterra.com
Electrolytic Aeration: This is an electrochemical technique where batch tests have demonstrated a 58-66% degradation of this compound through electrolytic oxidation. nih.gov The process can also generate by-products like chlorine (if chloride is present) and hydrogen peroxide, which can further contribute to the chemical oxidation of this compound. nih.gov
Policy Implications and Management Approaches for this compound Emissions
The management of this compound emissions is guided by various international and national regulatory frameworks aimed at minimizing its release into the environment. These policies recognize this compound as a priority substance due to its persistence and widespread presence.
Several jurisdictions have established regulatory controls and guidelines for this compound. In the European Union, this compound is listed as a priority substance for control of emissions to water under the Dangerous Substances Directive (76/464/EEC) and is also managed under the Water Framework Directive. service.gov.uk In Canada, this compound is managed under the Canadian Environmental Protection Act, 1999 (CEPA 1999) through a life-cycle approach to prevent or minimize its release into the environment. canada.ca
A key aspect of risk management involves setting exposure limits for different environmental media. These guidelines are not focused on direct human health risk but serve as benchmarks for environmental quality and emission control. For instance, the United States Environmental Protection Agency (U.S. EPA) has set a chronic reference concentration (RfC) of 3 µg/m³ for ambient air. nih.gov Various other bodies have also proposed limits for occupational or indoor settings.
Table 3: Selected Regulatory Guidelines and Exposure Limits for this compound in Air
| Organization/Jurisdiction | Guideline Value | Context/Medium | Citation |
|---|---|---|---|
| U.S. EPA | 3 µg/m³ | Chronic Reference Concentration (RfC) | nih.gov |
| European Union | 10 µg/m³ | Health-based long-term exposure limit | canada.ca |
| Netherlands | 25 µg/m³ | Health-based guideline for indoor environment | canada.ca |
| OSHA (U.S.) | 10 ppm (52.4 mg/m³) | Permissible Exposure Limit (PEL) - 8-hr TWA | chemicalinsights.org |
Management approaches for this compound emissions are multifaceted. They include controlling emissions from specific industrial sources, such as the manufacturing of grinding wheels, through local air pollution control measures. service.gov.uk A significant focus is placed on managing indoor air quality, as indoor sources can lead to concentrations orders of magnitude higher than outdoor levels. nih.gov Key indoor sources include consumer products like moth repellents and deodorizers, as well as combustion from unvented heaters and tobacco smoke. nih.gov Therefore, risk management strategies often involve public information and potential regulation of this compound content in consumer products. canada.ca For outdoor air, management centers on controlling emissions from motor vehicle exhaust and industrial fugitive emissions, which are primary contributors to ambient this compound levels. nih.gov
Q & A
Basic: How can researchers experimentally determine the empirical formula of naphthalene using combustion analysis?
Answer:
The empirical formula of this compound can be determined through controlled combustion experiments.
- Methodology :
- Burn a known mass of this compound in excess oxygen to produce CO₂ and H₂O.
- Capture and measure the masses of CO₂ and H₂O using gravimetric analysis.
- Calculate moles of carbon (from CO₂) and hydrogen (from H₂O) using molar masses (12.01 g/mol for C, 1.008 g/mol for H).
- Derive the C:H ratio and simplify to the empirical formula (C₁₀H₈ for this compound) .
Advanced: What experimental design considerations are critical for assessing this compound-induced hepatotoxicity in rodent models?
Answer:
Key factors include dose-response relationships, exposure duration, and endpoint selection:
- Dose selection : Use subacute (14–28 days) or subchronic (90 days) exposure periods to mimic human exposure scenarios.
- Biomarkers : Measure liver enzyme levels (ALT, AST), glutathione depletion, and oxidative stress markers.
- Confounding controls : Account for species-specific metabolic pathways (e.g., cytochrome P450 activity differences between mice and rats) .
- Systematic review integration : Follow ATSDR’s tiered risk-of-bias assessment to ensure study validity .
Basic: What is the standard method for measuring the freezing point of this compound, and how is experimental error minimized?
Answer:
- Procedure :
- Melt this compound in a controlled environment, then cool it while recording temperature at 15-second intervals.
- Identify the plateau phase (constant temperature during phase change) as the freezing point (~80.1°C).
- Error reduction :
Advanced: How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies on this compound’s hematological effects?
Answer:
- Data reconciliation steps :
- Mechanistic analysis : Compare metabolite profiles (e.g., α-naphthol generation) across models.
- Dosimetry adjustments : Normalize in vitro doses to in vivo equivalent concentrations using physiologically based pharmacokinetic (PBPK) modeling.
- Bias assessment : Evaluate study designs for confounding factors (e.g., cell line viability vs. whole-organism detoxification pathways) .
Advanced: What systematic review protocols are recommended for synthesizing evidence on this compound’s chronic respiratory effects?
Answer:
Follow the ATSDR framework:
Literature search : Use PubMed/TOXNET with keywords "this compound AND (respiratory OR lung) AND (chronic OR long-term)" .
Screening : Exclude studies lacking species-specific exposure data or non-peer-reviewed sources .
Data extraction : Tabulate outcomes (e.g., bronchiolar hyperplasia incidence, inflammation scores) and exposure metrics (ppm, duration) .
Confidence rating : Assign levels (High/Medium/Low) based on study design robustness and risk of bias .
Advanced: How is risk of bias assessed in experimental animal studies investigating this compound’s renal toxicity?
Answer:
Use standardized questionnaires to evaluate:
- Selection bias : Was dose randomization and allocation concealment adequate?
- Performance bias : Were researchers blinded to treatment groups?
- Detection bias : Were exposure levels validated (e.g., GC-MS quantification)?
- Attrition bias : Was data completeness >90%?
Studies with ≥3 "Yes" responses to key questions are classified as low risk .
Basic: What non-invasive methods are available to quantify this compound emission rates from contaminated materials?
Answer:
- Passive sampling : Deploy thermal desorption tubes near artifacts, then analyze via GC-MS.
- Emission modeling : Use chamber-based experiments at controlled temperatures (e.g., 17°C and 21°C) to derive first-order decay rates .
Advanced: How can bomb calorimetry be optimized to determine this compound’s enthalpy of combustion (ΔH°comb)?
Answer:
- Calibration : Use benzoic acid as a standard to calibrate the calorimeter.
- Sample preparation : Compress this compound into pellets to ensure complete combustion.
- Corrections : Account for heat loss and fuse wire energy contribution. Compare results to literature values (e.g., -5156 kJ/mol) .
Advanced: What data extraction strategies are effective for meta-analyses of this compound’s genotoxicity studies?
Answer:
- Customized forms : Extract species, exposure route (oral/inhalation), and endpoints (DNA adducts, micronucleus frequency).
- Normalization : Convert doses to mg/kg/day or ppm for cross-study comparisons.
- Conflict resolution : Flag studies with inadequate controls or non-linear dose-response relationships .
Advanced: How is confidence rated in the body of evidence linking this compound to ocular effects?
Answer:
ATSDR’s modified OHAT approach assigns confidence based on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
